molecular formula C16H25N7O7S B15611673 Leu-AMS

Leu-AMS

Cat. No.: B15611673
M. Wt: 459.5 g/mol
InChI Key: XFEDFDTWJLGMBO-LEJQEAHTSA-N
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Description

Leu-AMS is a useful research compound. Its molecular formula is C16H25N7O7S and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylpentanoyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9+,11+,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEDFDTWJLGMBO-LEJQEAHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Leu-AMS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucyl-tRNA Synthetase (LRS), also known as LARS1, is a ubiquitously expressed enzyme critical for cellular function. It performs a canonical role in protein synthesis by ligating leucine (B10760876) to its cognate tRNA (tRNA-Leu). Beyond this, LRS functions as a key intracellular leucine sensor, activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation. Leu-AMS (Leucyl-adenylate sulfamate) is a synthetic leucine analogue and a potent inhibitor of LRS. It serves as a valuable chemical probe for dissecting the dual functions of LRS. This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of LRS Catalytic Activity

The primary and most well-characterized function of LRS is its enzymatic role in the first step of protein synthesis: the charging of tRNA-Leu. This is a two-step reaction:

  • Leucine Activation: LRS catalyzes the activation of leucine using ATP to form a leucyl-adenylate (Leu-AMP) intermediate and pyrophosphate (PPi).

    • Leucine + ATP ⇌ Leu-AMP + PPi

  • tRNA Charging: The activated leucine is then transferred from the Leu-AMP intermediate to the 3' end of its cognate tRNA, forming Leu-tRNA-Leu.

    • Leu-AMP + tRNA-Leu ⇌ Leu-tRNA-Leu + AMP

This compound is a stable, non-hydrolyzable analogue of the Leu-AMP reaction intermediate.[1][2][3] It acts as a competitive inhibitor by binding tightly to the aminoacylation active site of LRS, preventing the binding of both leucine and ATP.[4] This effectively blocks the catalytic cycle, leading to a cessation of tRNA-Leu charging and subsequent inhibition of protein synthesis.

G cluster_0 Canonical LRS Catalytic Cycle cluster_1 Inhibition by this compound LRS Leucyl-tRNA Synthetase (LRS) LRS_Leu_ATP LRS-Leu-ATP Complex LRS->LRS_Leu_ATP LRS_Inhibited Inhibited LRS-Leu-AMS Complex LRS->LRS_Inhibited Leu Leucine Leu->LRS_Leu_ATP ATP ATP ATP->LRS_Leu_ATP LRS_LeuAMP LRS-Leu-AMP Complex LRS_Leu_ATP->LRS_LeuAMP Step 1: Activation LeuAMP_PPi Leu-AMP + PPi tRNA tRNA-Leu tRNA->LRS_LeuAMP LRS_LeuAMP->LeuAMP_PPi Leu_tRNA Leu-tRNA-Leu + AMP LRS_LeuAMP->Leu_tRNA Step 2: Charging LeuAMS This compound LeuAMS->LRS_Inhibited LRS_Inhibited->LRS_Leu_ATP Blocks Formation LRS_Inhibited->LRS_LeuAMP Blocks Formation G cluster_0 Leucine-Mediated mTORC1 Activation cluster_1 Inhibition by this compound Leu High Leucine LRS_on LRS (Sensing-on) Leu->LRS_on LRS_off LRS (Sensing-off) LRS_locked LRS (Locked Sensing-off) RagD_GDP RagD-GDP LRS_on->RagD_GDP GAP Activity RagD_GTP RagD-GTP RagD_GTP->RagD_GDP mTORC1_active Active mTORC1 RagD_GDP->mTORC1_active Recruits & Activates mTORC1_inactive Inactive mTORC1 mTORC1_inactive->mTORC1_active Downstream Cell Growth & Proliferation mTORC1_active->Downstream LeuAMS This compound LeuAMS->LRS_locked LRS_locked->LRS_on Prevents Transition LRS_locked->RagD_GDP Inhibits Interaction G start Start prep Prepare LRS Enzyme, [3H]-Leucine, ATP, tRNA, and this compound dilutions start->prep rxn Incubate Reaction Mixture at 37°C prep->rxn quench Stop Reaction with Cold TCA rxn->quench filter Filter and Wash to Isolate [3H]-Leu-tRNA-Leu quench->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Plot % Inhibition vs. [this compound] and Calculate IC50 count->analyze end End analyze->end

References

The Discovery and Development of Leucyl-tRNA Synthetase Inhibitors: A Technical Guide on Leu-AMS and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Leucyl-tRNA synthetase (LRS), an essential enzyme in protein biosynthesis, has emerged as a critical regulator of the mTORC1 signaling pathway, a central hub for cell growth and proliferation. This dual functionality has made LRS a compelling target for the development of novel therapeutics, ranging from antifungal agents to next-generation cancer treatments. This technical guide provides an in-depth overview of the discovery and development of LRS inhibitors, with a core focus on leucyl-adenylate sulfamate (B1201201) (Leu-AMS) and its analogs. We will explore the mechanism of action of these compounds, present key quantitative data, detail essential experimental protocols for their characterization, and visualize the complex biological pathways and experimental workflows involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of LRS and the pursuit of innovative therapeutic strategies.

Introduction: Leucyl-tRNA Synthetase as a Dual-Function Therapeutic Target

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes fundamental to life, responsible for the faithful translation of the genetic code by attaching the correct amino acid to its cognate tRNA.[1] Leucyl-tRNA synthetase (LRS or LeuRS) specifically catalyzes the ligation of leucine (B10760876) to its corresponding tRNALeu. Beyond this canonical role, LRS has been identified as a key intracellular leucine sensor that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[2] This signaling cascade is a master regulator of cellular metabolism, promoting anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.

The discovery of LRS's role in mTORC1 activation has opened new avenues for therapeutic intervention. Dysregulation of the mTORC1 pathway is a hallmark of numerous diseases, including various cancers and metabolic disorders. Consequently, targeting LRS provides a unique opportunity to modulate this pathway. LRS inhibitors can be broadly categorized based on their mechanism of action:

  • Inhibitors of Catalytic Activity: These compounds, such as the non-hydrolyzable aminoacyl-AMP analogue, leucyl-sulfamoyl-adenylate (this compound), target the aminoacylation function of LRS.[3] By preventing the formation of Leu-tRNALeu, they halt protein synthesis, leading to cytotoxic effects in both microbial and mammalian cells.

  • Inhibitors of the Leucine Sensing Function: A newer class of inhibitors has been developed to specifically disrupt the interaction between LRS and RagD GTPase, a crucial step in mTORC1 activation.[4] These compounds can uncouple the catalytic and signaling functions of LRS, offering a more targeted approach to mTORC1 inhibition.

This guide will delve into the technical details of these inhibitors, with a particular focus on this compound as a pivotal research tool and a scaffold for drug design.

Quantitative Data on LRS Inhibitors

The following tables summarize key quantitative data for this compound and other notable LRS inhibitors, providing a comparative overview of their potency and binding characteristics.

Table 1: In Vitro Inhibitory Activity of LRS Inhibitors

CompoundTarget/AssayIC50 (nM)Reference(s)
This compound Leucyl-tRNA Synthetase (LRS)22.34[3]
BC-LI-0186 LRS-RagD Interaction46.11[4]
BC-LI-0186 Leucine-dependent S6K Phosphorylation81.4
AN2690 (Tavaborole) S. cerevisiae cytoplasmic LeuRS~2000
ZCL039 S. pneumoniae Growth (MIC)~5 µg/mL[1]

Table 2: Binding Affinity and Cellular Potency of LRS Inhibitors

CompoundTarget/Cell LineBinding Affinity (Kd, nM)Cellular Potency (GI50, nM)Reference(s)
BC-LI-0186 LRS42.1-[4]
BC-LI-0186 HCT116 MW (WT)-39.49[5]
BC-LI-0186 HCT116 MM (Mutant)-42.03[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding of this compound and its effects. The following diagrams, generated using the DOT language, illustrate the LRS-mTORC1 signaling pathway and a typical experimental workflow for characterizing LRS inhibitors.

LRS_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporter LRS LRS Leucine_int->LRS mTORC1_active mTORC1 (active) RagD_GTP RagD-GTP LRS->RagD_GTP GAP Activity RagD_GDP RagD-GDP mTORC1_inactive mTORC1 (inactive) RagD_GDP->mTORC1_inactive RagD_GTP->RagD_GDP mTORC1_inactive->mTORC1_active Activation at Lysosome S6K S6K mTORC1_active->S6K pS6K p-S6K S6K->pS6K Protein_Synthesis Protein Synthesis & Cell Growth pS6K->Protein_Synthesis Leu_AMS This compound Leu_AMS->LRS Inhibits Catalytic Activity BC_LI_0186 BC-LI-0186 BC_LI_0186->LRS Inhibits RagD Interaction

Caption: LRS-mediated mTORC1 signaling pathway and points of inhibition.

Inhibitor_Characterization_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_data Data Analysis Synthesis Synthesis of This compound Analog Enzyme_Assay LRS Enzyme Activity Assay Synthesis->Enzyme_Assay SPR Surface Plasmon Resonance (SPR) Synthesis->SPR mTORC1_Assay mTORC1 Signaling (Western Blot) Synthesis->mTORC1_Assay IC50 Determine IC50 Enzyme_Assay->IC50 Kd Determine Kd, kon, koff SPR->Kd Viability_Assay Cell Viability (e.g., MTT) mTORC1_Assay->Viability_Assay GI50 Determine GI50 Viability_Assay->GI50

Caption: Experimental workflow for the characterization of LRS inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound and related LRS inhibitors.

Synthesis of 5'-O-[N-(leucyl)-sulfamoyl]adenosine (this compound)

This compound is a stable analog of the leucyl-adenylate intermediate. Its synthesis involves the coupling of a protected adenosine (B11128) sulfamate with an activated leucine derivative.[6][7]

Materials:

  • 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine

  • t-butoxycarbonyl-L-leucine-N-hydroxysuccinimide ester (Boc-Leu-OSu)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), methanol)

Protocol:

  • Coupling Reaction:

    • Dissolve 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine (1 equivalent) in anhydrous DMF.

    • Add Boc-Leu-OSu (1.2 equivalents) and TEA (2.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of Protected this compound:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the protected this compound.

  • Deprotection:

    • Dissolve the purified, protected this compound in a solution of TFA in DCM (e.g., 50% TFA/DCM).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

  • Final Purification:

    • Purify the final product by preparative reverse-phase HPLC to yield pure 5'-O-[N-(leucyl)-sulfamoyl]adenosine (this compound).

    • Lyophilize the pure fractions to obtain this compound as a white solid.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

LRS-mTORC1 Pathway Inhibition Assay (Western Blot)

This protocol details the procedure for assessing the inhibitory effect of a compound on the LRS-mTORC1 signaling pathway by measuring the phosphorylation status of S6 Kinase (S6K), a downstream effector of mTORC1.[8]

Materials:

  • Cell line of interest (e.g., HEK293T, A549)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Leucine-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-total-S6K, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Leucine Starvation: Wash cells with PBS and incubate in leucine-free medium for 90 minutes.

    • Inhibitor Treatment: Add the test compound (e.g., this compound analog) at various concentrations to the leucine-free medium and incubate for a specified time (e.g., 15 minutes).

    • Leucine Stimulation: Add leucine to the medium to a final concentration of 50 µM and incubate for 20 minutes to stimulate the mTORC1 pathway.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K, diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated S6K signal to the total S6K and loading control (GAPDH) signals.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., LRS) and an analyte (e.g., this compound).[9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Purified recombinant LRS protein (ligand)

  • LRS inhibitor (analyte)

Protocol:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified LRS protein (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the LRS inhibitor in running buffer.

    • Inject the different concentrations of the inhibitor over the LRS-immobilized surface and a reference flow cell (without LRS) at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time. This includes an association phase (during injection) and a dissociation phase (when flowing running buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the LRS-immobilized flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • From the fitting, determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Conclusion

The exploration of leucyl-tRNA synthetase as a therapeutic target has yielded significant advancements in our understanding of cellular signaling and has provided promising new classes of inhibitors. This compound and its derivatives have been instrumental as research tools to dissect the dual functions of LRS and as foundational scaffolds for the development of drugs targeting both infectious diseases and cancer. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of LRS inhibitors. As research in this field progresses, the detailed understanding of the biochemical and cellular effects of these compounds will be paramount in translating these scientific discoveries into effective clinical therapies.

References

Leu-AMS: A Technical Guide to its Application as a Leucine Analogue in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-adenylate sulfamate (B1201201) (Leu-AMS) is a stable analogue of the leucyl-adenylate intermediate formed during the charging of tRNALeu by Leucyl-tRNA Synthetase (LRS). Its primary utility in cellular and molecular biology is to act as a potent and specific inhibitor of the catalytic aminoacylation activity of LRS. This allows researchers to decouple the canonical protein synthesis function of LRS from its more recently discovered role as an intracellular leucine (B10760876) sensor in the mTORC1 signaling pathway. This guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the associated cellular pathways and experimental workflows.

Introduction: The Dual Role of Leucyl-tRNA Synthetase (LRS)

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, energy status, and amino acids. Leucine is a particularly potent activator of mTORC1. The cellular machinery for sensing leucine involves at least two key proteins:

  • Sestrin2: A cytosolic protein that directly binds leucine. In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex, which in turn allows GATOR1 to suppress the Rag GTPases, keeping mTORC1 inactive. Leucine binding to Sestrin2 disrupts the Sestrin2-GATOR2 interaction, leading to mTORC1 activation.[1][2][3]

  • Leucyl-tRNA Synthetase (LRS): Beyond its canonical role in charging tRNA with leucine for protein synthesis, LRS also functions as a direct leucine sensor.[4][5] When intracellular leucine levels are high, LRS associates with the Rag GTPase complex at the lysosome and functions as a GTPase-activating protein (GAP) for RagD, a process that contributes to mTORC1 activation.[4]

This compound is a critical tool for distinguishing between these two functions of LRS. As a stable analogue of the reaction intermediate, it binds tightly to the catalytic site of LRS, inhibiting its tRNA charging activity without interfering with the separate leucine-sensing function that activates mTORC1.[4]

Mechanism of Action of this compound

This compound is a non-hydrolyzable analogue of leucyl-adenylate. It mimics the transition state of the first step of the aminoacylation reaction catalyzed by LRS. By binding to the catalytic pocket of LRS, it effectively blocks the enzyme from charging tRNALeu.

Crucially, studies have shown that while this compound potently inhibits the catalytic activity of LRS, it does not affect leucine-induced mTORC1 activation, as measured by the phosphorylation of downstream effectors like S6 Kinase (S6K).[4] This property allows researchers to create a cellular state where the protein synthesis function of LRS is inhibited, while the leucine-sensing function remains responsive to actual leucine levels.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound and the leucine-sensing pathway.

Table 1: Inhibitory and Binding Constants

Compound/InteractionParameterValueTarget ProteinNotes
This compoundIC5022.34 nMLeucyl-tRNA Synthetase (LRS)Measures the concentration required to inhibit 50% of the LRS catalytic (aminoacylation) activity.
LeucineKd20 µMSestrin2Dissociation constant for leucine binding to its cytosolic sensor, Sestrin2. This concentration half-maximally activates mTORC1.[1][2][6]
BC-LI-0186KD42.1 nMLeucyl-tRNA Synthetase (LRS)A different LRS inhibitor that, unlike this compound, targets the RagD-interacting site to inhibit the mTORC1-sensing function.
BC-LI-0186IC5081.4 nMmTORC1 Signaling (p-S6K)Measures the concentration required to inhibit 50% of leucine-induced S6K phosphorylation.

Table 2: Effect of this compound on mTORC1 Signaling

CompoundConcentrationEffect on LRS Catalytic ActivityEffect on Leucine-Induced S6K PhosphorylationReference
This compoundVariousPotent InhibitionNo significant effect[4]
Leucine20-40 µMN/A (Substrate)Half-maximal activation[1][2]

Signaling Pathways and Experimental Workflows

Leucine Sensing and mTORC1 Activation Pathway

The following diagram illustrates the dual leucine sensing pathways converging on mTORC1 activation. Under leucine-deficient conditions, both LRS and Sestrin2 are in an "off" state, leading to mTORC1 inhibition. In the presence of leucine, both sensors are activated, leading to Rag GTPase activation and subsequent mTORC1 signaling. This compound specifically blocks the LRS catalytic cycle without interfering with its leucine-sensing role for mTORC1.

mTORC1_Activation cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects cluster_catalytic LRS Catalytic Cycle Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds LRS LRS Leucine->LRS binds Leu_AMS This compound Leu_AMS->LRS inhibits GATOR2 GATOR2 Sestrin2->GATOR2 releases Rag_GTPases RagA/B-GTP RagC/D-GDP GATOR2->Rag_GTPases activates RagD RagD-GDP (Inactive) LRS->RagD GAP activity tRNA_Leu tRNA-Leu LRS->tRNA_Leu charges tRNA RagD_GTP RagD-GTP (Active) mTORC1_inactive mTORC1 (Inactive) mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active activation S6K p-S6K mTORC1_active->S6K FourEBP1 p-4E-BP1 mTORC1_active->FourEBP1 Ragulator Ragulator Rag_GTPases->mTORC1_inactive recruits Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth Protein_Synth Protein Synthesis tRNA_Leu->Protein_Synth

Caption: Dual leucine sensing pathways for mTORC1 activation.

Experimental Workflow: Dissecting LRS Functions

This workflow outlines a typical experiment to differentiate the catalytic and signaling functions of LRS using this compound.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Amino Acid Starvation (Leucine-free media, 1 hr) A->B C 3. Pre-treatment - Control (DMSO) - this compound (e.g., 1 µM) B->C D 4. Stimulation - No stimulation - Leucine (e.g., 100 µM) C->D E 5. Cell Lysis (RIPA Buffer + Inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blotting F->G H 8. Analysis - p-S6K (T389) / Total S6K - p-4E-BP1 (T37/46) / Total 4E-BP1 G->H

Caption: Workflow for analyzing mTORC1 signaling with this compound.

Experimental Protocols

Synthesis of Leucyl-adenylate Sulfamate (this compound)

The synthesis of leucyladenylate sulfamate analogues is a multi-step process. While a detailed, step-by-step protocol is proprietary to specific labs and suppliers, the general synthetic strategy involves preparing a key intermediate, 5′-O-sulfamoyl-2′,3′-O-diacetyl adenosine (B11128), from adenosine in four steps. This intermediate is then coupled with the desired amino acid (leucine), followed by deacetylation to yield the final product.[7] Researchers seeking to synthesize this compound should refer to publications on aminoacyl adenylate analogues for detailed methodologies.[5][7][8]

Cell Culture and Treatment for mTORC1 Signaling Analysis

This protocol is adapted from standard methods used to assess mTORC1 activity.[9]

  • Cell Seeding: Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Amino Acid Starvation: The following day, gently wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS). Replace the growth medium with amino acid-free DMEM or Hanks' Balanced Salt Solution (HBSS) for 50-60 minutes to inhibit basal mTORC1 activity.

  • Inhibitor Pre-treatment: Add this compound (or vehicle control, e.g., DMSO) to the starvation medium for the final 10-15 minutes of the starvation period to the desired final concentration (e.g., 1 µM).

  • Leucine Stimulation: Add L-Leucine to the desired final concentration (e.g., 100-200 µM) directly to the wells. Incubate for the desired time (typically 15-30 minutes).

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold DPBS. Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Western Blotting for mTORC1 Pathway Components
  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 15-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Actin or GAPDH (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% milk in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the ratio of phosphorylated protein to total protein.[9]

In Vitro LRS Activity Assay (Conceptual)

An in vitro assay can be used to directly measure the inhibitory effect of this compound on the catalytic activity of LRS.

  • Reaction Mixture: Prepare a reaction buffer containing purified recombinant LRS, ATP, MgCl2, and radiolabeled [3H]-Leucine.

  • Inhibition: Aliquot the reaction mixture into tubes containing serial dilutions of this compound or a vehicle control.

  • Initiation: Start the reaction by adding purified tRNALeu.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Quenching: Stop the reaction by adding a high concentration of trichloroacetic acid (TCA) to precipitate the tRNA.

  • Washing: Wash the precipitate on a filter disc multiple times with cold TCA to remove unincorporated [3H]-Leucine.

  • Quantification: Measure the radioactivity remaining on the filter disc using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-Leucine charged onto the tRNA.

  • Analysis: Plot the percentage of LRS activity versus the concentration of this compound to determine the IC50 value.

Conclusion

This compound is an indispensable chemical tool for researchers studying amino acid sensing and mTORC1 signaling. Its ability to selectively inhibit the canonical, catalytic function of LRS while leaving its leucine-sensing function for mTORC1 intact provides a unique method for dissecting these distinct cellular roles. By using this compound in concert with direct mTORC1 inhibitors and analysis of downstream effectors, scientists can precisely probe the intricate mechanisms that link nutrient availability to cellular growth and homeostasis.

References

In Vitro Effects of Leucyl-tRNA Synthetase Inhibitor Leu-AMS on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LRS), an essential enzyme in protein synthesis, has emerged as a compelling target in oncology. Beyond its canonical function of ligating leucine (B10760876) to its cognate tRNA, LRS acts as a key sensor of intracellular leucine levels, playing a pivotal role in the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer.

Leu-AMS (Leucyl-adenylate sulfamate) is a potent, non-hydrolyzable analogue of the leucyl-AMP intermediate formed during the LRS catalytic reaction. By targeting the active site of LRS, this compound and its derivatives represent a class of inhibitors with the potential to disrupt both protein synthesis and mTORC1-mediated oncogenic signaling. This technical guide provides an in-depth overview of the in vitro effects of this compound and related compounds on cancer cell lines, detailing its mechanism of action, quantitative cytotoxicity data, and relevant experimental protocols.

Data Presentation: Quantitative Effects of LRS Inhibitors

While this compound itself has been reported to exhibit non-specific cytotoxicity against both cancerous and normal cell lines, research into its derivatives has revealed more selective anti-cancer activity. The following table summarizes the available quantitative data on the inhibitory concentrations of this compound and its derivatives.

CompoundTarget/AssayCell LineIC50 ValueReference
This compound Leucyl-tRNA Synthetase (LRS) Inhibition-22.34 nM[1]
Compound 2 (AN2690 derivative) Cell Proliferation (MTT Assay)U2OS (Osteosarcoma)66.8 µM[1]
Compound 2 (AN2690 derivative) Cell Proliferation (MTT Assay)EMT6 (Murine Mammary Carcinoma)15 µM[1]
Compound 2 (AN2690 derivative) Cell Proliferation (MTT Assay)3T3 (Normal Fibroblast)30 µM[1]
Compound 18 (Leucyladenylate sulfamate (B1201201) derivative) mTORC1 ActivationColon Cancer CellsSelective Inhibition[2]

Signaling Pathways Modulated by LRS Inhibition

The primary mechanism of action of this compound is the competitive inhibition of Leucyl-tRNA Synthetase. This inhibition has two major downstream consequences for cancer cells: the disruption of protein synthesis and the modulation of the mTORC1 signaling pathway.

LRS_Inhibition_Pathway cluster_inhibition Effects of Inhibition Leu_AMS This compound LRS Leucyl-tRNA Synthetase (LRS) Leu_AMS->LRS Inhibition Leucyl_tRNA Leucyl-tRNA Synthesis LRS->Leucyl_tRNA Protein_Synthesis Protein Synthesis mTORC1 mTORC1 Activation LRS->mTORC1 Activates Leucyl_tRNA->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation Supports Apoptosis Apoptosis Leucine Leucine Leucine->LRS Activates Downstream Downstream mTORC1 Signaling (e.g., S6K, 4E-BP1) mTORC1->Downstream Downstream->Cell_Growth_Proliferation Promotes LRS_inhibited Inhibition of LRS by this compound leads to: effect1 1. Decreased protein synthesis effect2 2. Disrupted mTORC1 signaling effect3 3. Induction of Apoptosis

Caption: Inhibition of LRS by this compound disrupts protein synthesis and mTORC1 signaling.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • This compound or its derivatives

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Analysis of mTORC1 Signaling Pathway: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the mTORC1 pathway.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-LRS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Assessment of Apoptosis and Cell Cycle: Flow Cytometry

Flow cytometry can be used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Treated and untreated cells

  • PBS

  • Ethanol (B145695) (70%, ice-cold) for cell cycle analysis

  • RNase A

  • Propidium Iodide (PI)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol for Cell Cycle Analysis:

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Staining: Harvest cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound on cancer cell lines.

Experimental_Workflow start Start: Hypothesis (this compound inhibits cancer cell growth) cell_culture 1. Cancer Cell Line Culture start->cell_culture treatment 2. Treatment with this compound (Dose-response & Time-course) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 4. Determine IC50 Value viability_assay->ic50 mechanism_studies 5. Mechanistic Studies (at IC50 concentration) ic50->mechanism_studies western_blot Western Blotting (mTORC1 Pathway Analysis) mechanism_studies->western_blot flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis) mechanism_studies->flow_cytometry data_analysis 6. Data Analysis & Interpretation western_blot->data_analysis flow_cytometry->data_analysis conclusion End: Conclusion (Efficacy & Mechanism of this compound) data_analysis->conclusion

Caption: A standard workflow for in vitro evaluation of this compound in cancer cells.

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents that target the essential enzyme LRS, thereby impacting both protein synthesis and the oncogenic mTORC1 signaling pathway. While the parent compound this compound may exhibit non-specific cytotoxicity, its analogues have demonstrated more selective effects, warranting further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of LRS inhibitors in various cancer models. Future studies should focus on elucidating the precise molecular determinants of sensitivity to these compounds and evaluating their efficacy in more complex in vitro and in vivo models.

References

The Foundational Science of Aminoacyl-tRNA Synthetase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous family of enzymes essential for the fidelity of protein synthesis.[1][2][3][4] By catalyzing the attachment of specific amino acids to their cognate tRNA molecules, they play a critical role in translating the genetic code.[2][4][5][6] This indispensable function makes them attractive targets for the development of novel antimicrobial and therapeutic agents.[1][7][8][9] This guide provides an in-depth overview of the foundational science behind aaRS inhibitors, including the structure and function of these enzymes, the mechanisms of inhibition, and the experimental protocols used to identify and characterize inhibitory compounds.

The Central Role of Aminoacyl-tRNA Synthetases in Protein Synthesis

The process of charging a tRNA molecule by an aaRS is a two-step reaction.[2][5][10][11] First, the enzyme activates a specific amino acid by reacting it with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate.[2][7][11] In the second step, the activated amino acid is transferred to the 3' end of its cognate tRNA molecule, forming an aminoacyl-tRNA.[2][7][11] This charged tRNA is then delivered to the ribosome for incorporation into a growing polypeptide chain.[2][7]

The high fidelity of protein synthesis is critically dependent on the accuracy of this process. To this end, many aaRSs possess proofreading or editing mechanisms to hydrolyze incorrectly charged tRNAs.[12][13]

Classification and Structure of Aminoacyl-tRNA Synthetases

There are twenty different aaRSs, one for each of the standard amino acids. These enzymes are divided into two distinct classes, Class I and Class II, based on the architecture of their catalytic domains.[2][7][9][10][12]

  • Class I aaRSs typically have a Rossmann fold catalytic domain and are generally monomeric or dimeric.[2][7][9][12] They recognize the minor groove of the tRNA acceptor stem and aminoacylate the 2'-OH of the terminal adenosine.[2][12]

  • Class II aaRSs possess a catalytic domain composed of a seven-stranded antiparallel β-sheet and are usually dimeric or tetrameric.[2][9] They approach the tRNA acceptor stem from the major groove and attach the amino acid to the 3'-OH of the terminal adenosine.[2][12]

These structural differences provide a basis for the development of selective inhibitors.

Mechanisms of Aminoacyl-tRNA Synthetase Inhibition

Inhibitors of aaRSs can be broadly categorized based on their mechanism of action. Many successful inhibitors are mimics of the natural substrates or the aminoacyl-adenylate intermediate.[8][11]

  • Competitive Inhibition: These inhibitors compete with the natural substrates (amino acid, ATP, or tRNA) for binding to the active site of the enzyme.

  • Reaction Intermediate Analogs: Some inhibitors mimic the high-energy aminoacyl-adenylate intermediate, binding tightly to the active site and preventing the completion of the aminoacylation reaction.

  • Oxaborole tRNA-Trapping (OBORT) Mechanism: A notable mechanism employed by benzoxaborole inhibitors, such as tavaborole, involves the formation of a stable adduct with the terminal ribose of the uncharged tRNA in the editing site of the synthetase. This traps the tRNA and inhibits the enzyme.[5][14]

Classes of Aminoacyl-tRNA Synthetase Inhibitors

A diverse range of natural and synthetic compounds have been identified as aaRS inhibitors.

Natural Products

Several naturally occurring compounds exhibit inhibitory activity against aaRSs.

Natural ProductTarget aaRSProducing Organism
MupirocinIsoleucyl-tRNA synthetase (IleRS)Pseudomonas fluorescens
CladosporinLysyl-tRNA synthetase (LysRS)Cladosporium cladosporioides
BorrelidinThreonyl-tRNA synthetase (ThrRS)Streptomyces rochei
IndolmycinTryptophanyl-tRNA synthetase (TrpRS)Streptomyces griseus
GranaticinLeucyl-tRNA synthetase (LeuRS)Streptomyces violaceoruber
Synthetic Inhibitors

Significant efforts in medicinal chemistry have led to the development of potent synthetic aaRS inhibitors.

Synthetic InhibitorTarget aaRSTherapeutic Area
Tavaborole (AN2690)Leucyl-tRNA synthetase (LeuRS)Antifungal
GSK3036656Leucyl-tRNA synthetase (LeuRS)Antibacterial
CRS3123Methionyl-tRNA synthetase (MetRS)Antibacterial
DWN12088Prolyl-tRNA synthetase (ProRS)Anti-fibrotic

Experimental Protocols for Studying aaRS Inhibitors

The identification and characterization of aaRS inhibitors rely on a suite of biochemical and cellular assays.

Enzyme Kinetics Assay

This assay directly measures the enzymatic activity of a purified aaRS in the presence and absence of an inhibitor. A common method is the ATP-PPi exchange assay, which measures the formation of radiolabeled ATP from pyrophosphate (PPi) in the presence of the specific amino acid.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, the cognate amino acid, and the purified aaRS enzyme.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: Initiate the reaction by adding radiolabeled [32P]PPi.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Quenching and Detection: Stop the reaction by adding a quenching solution (e.g., perchloric acid). The radiolabeled ATP is separated from the unincorporated [32P]PPi using charcoal binding and the radioactivity is measured by scintillation counting.

  • Data Analysis: The rate of ATP formation is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the minimum inhibitory concentration (MIC) of an aaRS inhibitor against a specific microorganism.

Detailed Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable growth medium.

  • Serial Dilution of Inhibitor: Prepare serial twofold dilutions of the inhibitor in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the inhibitor that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay

This assay assesses the toxicity of the inhibitor against mammalian cells to determine its therapeutic index.

Detailed Methodology (MTT Assay):

  • Cell Seeding: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Solubilize the formazan crystals formed by viable cells using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) is determined.

Visualization of Key Processes

The Aminoacylation Reaction Pathway

Aminoacylation_Pathway cluster_0 Step 1: Amino Acid Activation cluster_1 Step 2: Aminoacyl Transfer Amino_Acid Amino Acid aa_AMP Aminoacyl-AMP Intermediate Amino_Acid->aa_AMP aaRS ATP ATP ATP->aa_AMP aaRS aaRS Aminoacyl-tRNA Synthetase aaRS->aa_AMP PPi Pyrophosphate (PPi) aa_AMP->PPi aa_tRNA Aminoacyl-tRNA (Charged tRNA) aa_AMP->aa_tRNA aaRS tRNA tRNA tRNA->aa_tRNA aaRS AMP AMP aa_tRNA->AMP Ribosome Ribosome aa_tRNA->Ribosome Protein Synthesis

Caption: The two-step catalytic reaction of aminoacyl-tRNA synthetases.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow Start Compound Library Primary_Screening Primary Screening (Enzyme Kinetics Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Hit_Identification->Start No Secondary_Screening Secondary Screening (Antimicrobial Susceptibility) Hit_Identification->Secondary_Screening Yes Lead_Selection Lead Selection Secondary_Screening->Lead_Selection Lead_Selection->Secondary_Screening No Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Lead_Selection->Cytotoxicity_Assay Yes Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the screening and identification of aaRS inhibitors.

Signaling Pathway of Amino Acid Response

Amino_Acid_Response_Pathway aaRS_Inhibition aaRS Inhibition (e.g., Halofuginone) Uncharged_tRNA Accumulation of Uncharged tRNA aaRS_Inhibition->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a Phosphorylated eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 AAR Amino Acid Response (AAR) (Stress Response Genes) ATF4->AAR

Caption: The canonical amino acid response pathway activated by aaRS inhibition.

Conclusion

Aminoacyl-tRNA synthetases are validated and promising targets for the development of new therapeutics. A thorough understanding of their structure, function, and mechanisms of inhibition is crucial for the rational design of novel and effective inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for the discovery and characterization of the next generation of aaRS-targeting drugs.

References

Unraveling the Molecular Interactions of Leu-AMS: A Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological targets of Leucyl-adenylate sulfamate (B1201201) (Leu-AMS), a potent inhibitor of Leucyl-tRNA Synthetase (LARS1). We delve into the mechanism of action, quantitative binding data, and the intricate signaling pathways modulated by this compound. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the therapeutic potential of this compound and similar molecules. This document serves as a comprehensive resource for scientists and drug development professionals interested in the nuanced interactions of this compound with its primary cellular target and its downstream effects.

Introduction

Leucyl-tRNA Synthetase (LARS1) is a crucial enzyme responsible for the accurate attachment of leucine (B10760876) to its cognate tRNA, a fundamental step in protein synthesis. Beyond this canonical function, LARS1 has emerged as a key cellular sensor of leucine availability, playing a pivotal role in the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1]

This compound, a leucyl-adenylate sulfamate analog, has been identified as a potent inhibitor of the catalytic activity of LARS1.[2][3] Its ability to interfere with the fundamental process of protein synthesis has positioned it as a molecule of interest for its potential cytotoxic effects, particularly in the context of cancer and bacterial infections.[2][4] This guide aims to provide a detailed technical overview of the biological interactions of this compound, with a focus on its primary target, LARS1.

Primary Biological Target: Leucyl-tRNA Synthetase (LARS1)

The principal biological target of this compound is Leucyl-tRNA Synthetase (LARS1). This compound acts as a potent inhibitor of the enzymatic activity of LARS1.[2][3]

Mechanism of Action

This compound functions as an inhibitor of the catalytic activity of LARS1.[2] It is an analog of the reaction intermediate, leucyl-adenylate (Leu-AMP).[5] By binding to the active site of LARS1, this compound prevents the enzyme from catalyzing the attachment of leucine to its tRNA, thereby disrupting protein synthesis.[6]

Interestingly, while this compound potently inhibits the catalytic function of LARS1, it has been shown to not affect the leucine-induced activation of the mTORC1 pathway.[2] This suggests that the catalytic and leucine-sensing functions of LARS1 can be decoupled.[7][8]

Quantitative Data

Table 1: Inhibitory and Cytotoxic Potency of this compound

ParameterTarget/Cell LineValueReference
IC50 Leucyl-tRNA Synthetase (LRS)22.34 nM[2][3]
IC50 (Cytotoxicity) A549 (Human lung carcinoma)0.59 μM[4]
IC50 (Cytotoxicity) HCT-116 (Human colon cancer)Not Specified[4]
IC50 (Cytotoxicity) K562 (Human myelogenous leukemia)Not Specified[4]
IC50 (Cytotoxicity) MDA-MB-231 (Human breast cancer)Not Specified[4]
IC50 (Cytotoxicity) MRC5 (Human fetal lung fibroblast)Not Specified[4]
IC50 (Cytotoxicity) SK-HEP1 (Human liver adenocarcinoma)Not Specified[4]
IC50 (Cytotoxicity) SNU-638 (Human stomach cancer)Not Specified[4]

Signaling Pathway Modulation

LARS1 plays a dual role in the cell, participating in both protein synthesis and nutrient sensing via the mTORC1 pathway. Leucine binding to LARS1 is a key signal for mTORC1 activation.[1][5] this compound, by inhibiting the catalytic activity of LARS1, impacts protein synthesis directly. However, it does not interfere with the leucine-sensing function of LARS1 that leads to mTORC1 activation.[2]

LARS1_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine LARS1 LARS1 Leucine_ext->LARS1 enters cell Leu_tRNA_Leu Leu-tRNA_Leu LARS1->Leu_tRNA_Leu + Leucine + ATP (Aminoacylation) mTORC1 mTORC1 LARS1->mTORC1 Leucine-dependent activation tRNA_Leu tRNA_Leu tRNA_Leu->LARS1 Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Leu_AMS This compound Leu_AMS->LARS1 Inhibits catalytic activity S6K S6K mTORC1->S6K Phosphorylation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth

Figure 1: LARS1 signaling and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of this compound.

Leucyl-tRNA Synthetase (LARS1) Enzymatic Assay (IC50 Determination)

This protocol describes a spectrophotometric assay to determine the IC50 value of this compound against LARS1 by measuring the production of pyrophosphate (PPi).

Materials:

  • Purified recombinant human LARS1

  • L-Leucine

  • ATP

  • tRNALeu

  • Assay Buffer: 100 mM HEPES-NaOH (pH 7.6), 30 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Inorganic pyrophosphatase

  • Malachite Green reagent

  • This compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • LARS1 enzyme (final concentration, e.g., 50 nM)

    • Varying concentrations of this compound or vehicle control (DMSO)

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of L-Leucine (final concentration, e.g., 100 µM), ATP (final concentration, e.g., 2 mM), and tRNALeu (final concentration, e.g., 5 µM).

  • Incubate the reaction at 37°C for 30 minutes.

  • Add inorganic pyrophosphatase to each well to convert PPi to inorganic phosphate (B84403) (Pi).

  • Add Malachite Green reagent to each well to detect the amount of Pi produced.

  • Measure the absorbance at a wavelength of ~620-650 nm.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol describes the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the cytotoxic IC50 value.

Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the effect of this compound on the mTORC1 signaling pathway by analyzing the phosphorylation status of its downstream effector, S6 Kinase (S6K).

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Complete cell culture medium

  • Leucine-free medium

  • This compound

  • L-Leucine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Starve cells of leucine by incubating in leucine-free medium for 1-2 hours.

  • Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with L-Leucine (e.g., 50 µM) for 30 minutes.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated S6K to total S6K and a loading control (e.g., β-actin).

Mandatory Visualizations

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Start Start: Potent Inhibitor Candidate (this compound) Enzymatic_Assay Enzymatic Assay (IC50 Determination) Start->Enzymatic_Assay Binding_Assay Binding Affinity Assay (Ki/KD Determination) - ITC/MST Enzymatic_Assay->Binding_Assay Cell_Viability Cell-Based Assay: Cytotoxicity (IC50) - MTT/LDH Assay Binding_Assay->Cell_Viability Signaling_Pathway Mechanism of Action: Signaling Pathway Analysis - Western Blot Cell_Viability->Signaling_Pathway End End: Characterized Inhibitor Signaling_Pathway->End

Figure 2: General workflow for characterizing an enzyme inhibitor like this compound.

Conclusion

This compound serves as a powerful research tool for dissecting the dual functions of LARS1 in protein synthesis and nutrient sensing. Its potent and specific inhibition of the catalytic activity of LARS1, without affecting the mTORC1 signaling arm, provides a unique pharmacological means to study these distinct cellular processes. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of targeting Leucyl-tRNA Synthetase and to design novel inhibitors with tailored pharmacological profiles. Future studies focusing on determining the precise binding kinetics and structural basis of the this compound-LARS1 interaction will be invaluable for the rational design of next-generation inhibitors.

References

Methodological & Application

Application Notes and Protocols for Leu-AMS in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucyl-adenylate sulfamate (B1201201) (Leu-AMS) is a valuable research tool for investigating the intricate roles of Leucyl-tRNA Synthetase (LARS1) in cellular processes. As a stable analog of the leucyl-AMP intermediate, this compound acts as a potent inhibitor of LARS1's catalytic activity.[1][2][3] This inhibition has significant downstream effects, most notably on the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to dissect LARS1 function and explore its potential as a therapeutic target.

Mechanism of Action

LARS1 possesses two distinct functions: its canonical role in protein synthesis, where it attaches leucine (B10760876) to its corresponding tRNA, and a non-canonical role as a direct sensor of intracellular leucine levels, which in turn activates the mTORC1 pathway.[1][2][5] this compound, by binding to the catalytic site of LARS1, can interfere with both of these functions.[1][3] Specifically, it has been shown to disrupt the binding of leucine to LARS1 and consequently decrease the leucine-dependent stimulation of mTORC1.[1] This makes this compound an excellent tool to study the consequences of LARS1 inhibition on cellular signaling and growth.

The inhibition of the mTORC1 pathway by this compound and its derivatives has shown promise in cancer research, as mTORC1 is often hyperactivated in cancer cells.[3][6] Studies have demonstrated that some this compound derivatives exhibit cytotoxicity in various cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound and its derivatives from various studies. This data is crucial for designing experiments and selecting appropriate concentrations.

CompoundTargetIC50Cell Line/SystemReference
This compoundLeucyl-tRNA Synthetase (LRS)22.34 nMIn vitro assay[7]
Leucinol/Leu-AMS DerivativesmTORC1 Pathway InhibitionLower than aminoacylation inhibition IC50General observation[3]
BC-LI-0186LRS-mediated mTORC1 inhibition~40% tumor growth suppression (in vivo)HCT116 MM cells in nude mice (20 mg/kg)[5]
Simplified this compound Analogues (e.g., compounds 16 and 22)S6K Phosphorylation (mTORC1 downstream target)Dose-dependent inhibitionVarious cancer cell lines[6]

Signaling Pathway Diagram

The following diagram illustrates the role of LARS1 in the mTORC1 signaling pathway and the inhibitory effect of this compound.

mTORC1_Pathway cluster_lysosome Lysosomal Surface Leucine Leucine LARS1 LARS1 Leucine->LARS1 binds RagD_GTP RagD-GTP LARS1->RagD_GTP activates GAP function tRNA_Leu Leucyl-tRNA Synthesis LARS1->tRNA_Leu catalyzes RagD_GDP RagD-GDP mTORC1_active Active mTORC1 (Lysosome) RagD_GDP->mTORC1_active promotes RagD_GTP->RagD_GDP hydrolysis mTORC1_inactive Inactive mTORC1 mTORC1_inactive->mTORC1_active Downstream Downstream Effectors (e.g., S6K Phosphorylation, Protein Synthesis, Cell Growth) mTORC1_active->Downstream phosphorylates Leu_AMS This compound Leu_AMS->LARS1 inhibits Leu_AMS->tRNA_Leu inhibits

Caption: LARS1 as a Leucine Sensor for mTORC1 Activation and its Inhibition by this compound.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for treating adherent cancer cell lines with this compound to assess its effects on cell viability and signaling.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HEK293T)[1][5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (solubilized in an appropriate solvent like DMSO)

  • Multi-well cell culture plates (e.g., 6-well or 96-well)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Reagents for downstream analysis (e.g., lysis buffer for Western blotting, cell viability assay kit)

Procedure:

  • Cell Seeding: a. Culture cells to ~80-90% confluency in a T75 flask. b. Wash cells with PBS and detach using trypsin-EDTA. c. Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 3 minutes.[8] d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. b. Aspirate the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). c. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: a. Cell Viability Assay (e.g., MTT or PrestoBlue): Follow the manufacturer's instructions for the chosen assay to determine the effect of this compound on cell proliferation. b. Western Blotting for mTORC1 Signaling: i. After treatment, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors. ii. Determine the protein concentration of the lysates. iii. Perform SDS-PAGE and transfer proteins to a PVDF membrane. iv. Probe the membrane with primary antibodies against key mTORC1 pathway proteins (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin). v. Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow Diagram

Experimental_Workflow arrow arrow start Start: Culture Cells to 80-90% Confluency seed Seed Cells into Multi-well Plates start->seed adhere Allow Cells to Adhere Overnight seed->adhere treat Treat Cells with this compound (and Vehicle Control) adhere->treat incubate Incubate for Desired Duration (e.g., 24-72h) treat->incubate analysis Downstream Analysis incubate->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability Option 1 western Western Blot for Signaling Proteins (p-S6K, etc.) analysis->western Option 2 data Data Acquisition and Analysis viability->data western->data

Caption: General workflow for studying the effects of this compound in cell culture.

Applications in Drug Discovery and Development

The unique role of LARS1 in both protein synthesis and mTORC1 signaling makes it an attractive target for drug development, particularly in oncology.[3][6] this compound and its derivatives can be utilized in the following aspects of drug discovery:

  • Target Validation: Experiments using this compound can help validate LARS1 as a therapeutic target by elucidating the consequences of its inhibition in various cancer models.

  • High-Throughput Screening: The methodologies described can be adapted for high-throughput screening of compound libraries to identify novel LARS1 inhibitors.[9] Mass spectrometry-based assays can be particularly useful in this context.[9]

  • Mechanism of Action Studies: For newly identified LARS1 inhibitors, this compound can serve as a reference compound to compare and characterize their mechanisms of action.

  • Preclinical Studies: While this compound itself may have limitations for in vivo use due to its properties, it serves as a crucial tool compound in the early stages of drug development to understand the biology of the target before moving on to more drug-like molecules. Accelerator Mass Spectrometry (AMS) can be employed in later stages with radiolabeled compounds to study drug metabolism and distribution with high sensitivity.[10][11][12]

By providing a means to chemically probe the functions of LARS1, this compound offers researchers a powerful tool to advance our understanding of fundamental cellular processes and to accelerate the development of novel therapeutics.

References

Application Notes and Protocols: Leu-AMS Treatment in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-adenylate sulfamate (B1201201) (Leu-AMS) is a potent and specific inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[1][2] Aminoacyl-tRNA synthetases (aaRSs) are responsible for charging tRNAs with their cognate amino acids, a critical step in the translation of genetic information into proteins.[3] Inhibition of LeuRS by this compound leads to a depletion of charged leucyl-tRNA (Leu-tRNALeu), which in turn stalls ribosomal protein synthesis and inhibits bacterial growth. This mechanism of action makes LeuRS an attractive target for the development of novel antibacterial agents.

These application notes provide detailed protocols for the use of this compound in bacterial cultures, including methods for determining its minimum inhibitory concentration (MIC), assessing its impact on bacterial growth, and measuring its in vitro enzymatic activity. Additionally, the downstream cellular signaling pathway affected by this compound, the stringent response, is described and visualized.

Principle of the Method

This compound acts as a stable analogue of the leucyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by LeuRS. By binding tightly to the active site of LeuRS, this compound competitively inhibits the enzyme, preventing the charging of tRNALeu. The resulting accumulation of uncharged tRNALeu in the bacterial cell triggers a cascade of events known as the stringent response. This global stress response is mediated by the alarmone guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp), which reprograms cellular metabolism to conserve resources, ultimately leading to the cessation of growth.[4][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus using the broth microdilution method.

Materials and Reagents:

  • This compound

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Assay Procedure:

    • Add 50 µL of CAMHB to each well of a 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound dilution to the corresponding wells, resulting in a 1:2 dilution of the compound.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and no this compound) and a negative control (wells with CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.

Bacterial Growth Inhibition Assay

This protocol measures the effect of different concentrations of this compound on the growth kinetics of bacteria over time.

Materials and Reagents:

  • This compound

  • Bacterial strains

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Microplate reader with kinetic reading capabilities

  • Sterile pipette tips and tubes

  • Incubator

Protocol:

  • Preparation of Bacterial Culture:

    • Prepare an overnight culture of the test bacterium in TSB.

    • Dilute the overnight culture into fresh TSB to an OD₆₀₀ of approximately 0.05.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

    • Add 20 µL of various concentrations of this compound to the wells to achieve the desired final concentrations.

    • Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Kinetic Measurement:

    • Place the microplate in a microplate reader set to 37°C with shaking.

    • Measure the OD₆₀₀ of each well every 30 minutes for 12-24 hours.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time to generate growth curves for each this compound concentration.

    • Analyze the growth curves to determine the effect of this compound on the lag phase, exponential growth rate, and final cell density.

In Vitro Leucyl-tRNA Synthetase (LeuRS) Activity Assay

This protocol measures the enzymatic activity of purified LeuRS and its inhibition by this compound using a radiolabel-based assay.

Materials and Reagents:

  • Purified bacterial LeuRS

  • This compound

  • [³H]-Leucine

  • Total bacterial tRNA

  • ATP, MgCl₂, KCl, DTT

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, KCl, DTT, total bacterial tRNA, and [³H]-Leucine.

    • Prepare serial dilutions of this compound.

  • Enzymatic Reaction:

    • In microcentrifuge tubes, combine the reaction mixture with either this compound (for inhibition assay) or buffer (for control).

    • Initiate the reaction by adding a known amount of purified LeuRS enzyme.

    • Incubate the reaction at 37°C for a specific time period (e.g., 10 minutes).

  • Precipitation and Filtration:

    • Stop the reaction by adding cold 10% TCA.

    • Incubate on ice for 15 minutes to precipitate the tRNA.

    • Collect the precipitate by vacuum filtration onto glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-Leucine incorporated into tRNA.

    • For the inhibition assay, plot the percentage of LeuRS activity against the concentration of this compound to determine the IC₅₀ value.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainRepresentative MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4

Note: These are representative values. Actual MICs should be determined experimentally.

Table 2: Representative Inhibition of Bacterial Growth by this compound

Concentration of this compound (µg/mL)% Inhibition of E. coli Growth (at 12h)% Inhibition of S. aureus Growth (at 12h)
125%40%
470%95%
1698%100%
64100%100%

Note: These are representative values based on typical antibiotic effects and should be confirmed by experimental data.

Table 3: Representative In Vitro Inhibition of Leucyl-tRNA Synthetase (LeuRS) by this compound

Concentration of this compound (nM)% Inhibition of E. coli LeuRS Activity% Inhibition of S. aureus LeuRS Activity
115%20%
1045%55%
5085%90%
10098%99%

Note: These are representative values. Actual inhibition should be determined experimentally.

Signaling Pathway and Visualization

The primary downstream effect of LeuRS inhibition by this compound in bacteria is the activation of the Stringent Response .

StringentResponse cluster_inhibition Inhibition of Protein Synthesis cluster_response Stringent Response Activation cluster_effects Downstream Effects This compound This compound LeuRS Leucyl-tRNA Synthetase This compound->LeuRS Inhibits Leu-tRNA Charged Leucyl-tRNA LeuRS->Leu-tRNA Catalyzes Uncharged tRNA Uncharged tRNA-Leu Protein Synthesis Protein Synthesis Leu-tRNA->Protein Synthesis RelA RelA Ribosome Ribosome Uncharged tRNA->Ribosome Binds to A-site ppGpp (p)ppGpp Synthesis RelA->ppGpp Catalyzes Ribosome->RelA Activates rRNA/tRNA Synthesis rRNA & tRNA Synthesis ppGpp->rRNA/tRNA Synthesis Downregulates Amino Acid Biosynthesis Amino Acid Biosynthesis ppGpp->Amino Acid Biosynthesis Upregulates Cell Division Cell Division ppGpp->Cell Division Inhibits Stress Resistance Stress Resistance ppGpp->Stress Resistance Upregulates experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Culture Prepare Bacterial Culture MIC_Assay MIC Determination (Broth Microdilution) Culture->MIC_Assay Growth_Assay Growth Inhibition Assay (Kinetic) Culture->Growth_Assay LeuAMS_prep Prepare this compound Stock Solution LeuAMS_prep->MIC_Assay LeuAMS_prep->Growth_Assay Enzyme_Assay In Vitro LeuRS Activity Assay LeuAMS_prep->Enzyme_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value Growth_Curves Generate Growth Curves Growth_Assay->Growth_Curves IC50_Value Calculate IC50 Value Enzyme_Assay->IC50_Value

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-AMS (Leucyl-sulfamoyl-adenylate) is a non-hydrolyzable analog of the leucyl-adenylate intermediate formed during the charging of tRNALeu by Leucyl-tRNA synthetase 1 (LARS1). By mimicking this intermediate, Leu-AMS acts as a competitive inhibitor of LARS1's catalytic activity. Emerging research has highlighted the dual role of LARS1, not only in protein synthesis but also as a key sensor of intracellular leucine (B10760876) levels, directly activating the mTORC1 signaling pathway. Consequently, this compound serves as a valuable tool for dissecting the mechanisms of LARS1-mediated mTORC1 activation and for investigating the downstream effects of its inhibition in various cellular contexts, including cancer biology.

This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on inhibiting the LARS1-mTORC1 signaling axis.

Mechanism of Action

LARS1 functions as a direct sensor of intracellular leucine. Upon binding leucine, LARS1 undergoes a conformational change that allows it to interact with and activate the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface for its activation. This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-BP1, promoting cell growth and proliferation.

This compound, as a catalytic inhibitor of LARS1, has been shown to disrupt the leucine-sensing function of LARS1, thereby preventing the activation of mTORC1. This is evidenced by a decrease in the phosphorylation of mTORC1's downstream effectors.

Recommended Dosage and Quantitative Data

The effective concentration of this compound for in vitro studies can vary depending on the cell type, cell density, and the specific experimental goals. Based on published data, a starting concentration of 10 µM has been shown to effectively decrease leucine-induced mTORC1 stimulation in HEK293T cells. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.

Parameter Value Cell Line Reference
Effective Concentration10 µMHEK293T--INVALID-LINK--

Experimental Protocols

Protocol 1: Inhibition of Leucine-Induced mTORC1 Activation in HEK293T Cells

This protocol details the steps to assess the inhibitory effect of this compound on mTORC1 signaling by monitoring the phosphorylation of S6 Kinase (S6K), a downstream target of mTORC1.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Leucine-free DMEM

  • This compound (stock solution in DMSO)

  • Leucine (stock solution in water or PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Leucine Starvation:

    • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

    • Aspirate the growth medium and wash the cells twice with warm PBS.

    • Incubate the cells in leucine-free DMEM for 1 hour to starve them of leucine.

  • This compound Treatment:

    • During the last 30 minutes of leucine starvation, add this compound to the desired final concentration (e.g., 10 µM) to the appropriate wells. For the control group, add an equivalent volume of DMSO.

  • Leucine Stimulation:

    • After the 1-hour starvation period (and 30-minute this compound pre-treatment), stimulate the cells by adding leucine to a final concentration of 50 µM for 10-15 minutes. Maintain one set of wells as unstimulated (leucine-starved).

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K overnight at 4°C. A loading control like β-actin should also be probed.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-S6K and total S6K.

    • Normalize the phospho-S6K signal to the total S6K signal to determine the relative phosphorylation level.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture HEK293T Cells starve Leucine Starvation (1h) culture->starve pretreat Pre-treat with this compound (10 µM, 30 min) starve->pretreat stimulate Leucine Stimulation (50 µM, 15 min) pretreat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify western Western Blot (p-S6K, S6K) quantify->western analyze Data Analysis western->analyze

Caption: Experimental workflow for studying this compound mediated inhibition of mTORC1.

signaling_pathway cluster_input Input cluster_pathway Signaling Cascade cluster_output Cellular Response Leucine Leucine LARS1 LARS1 Leucine->LARS1 Activates RagGTPases RagGTPases LARS1->RagGTPases Activates mTORC1 mTORC1 RagGTPases->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates CellGrowth CellGrowth S6K->CellGrowth Promotes LeuAMS This compound LeuAMS->LARS1 Inhibits

Caption: Simplified signaling pathway of LARS1-mTORC1 and the inhibitory action of this compound.

Application Notes and Protocols: Leu-AMS in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LARS1) has emerged as a critical component in the mTORC1 signaling pathway, acting as a sensor for the essential amino acid leucine (B10760876). This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Leu-AMS, a leucyl-sulfamoyl-adenylate analog, is a potent inhibitor of the catalytic activity of LARS1.[1] By targeting LARS1, this compound provides a valuable tool for investigating the role of leucine sensing and the mTORC1 pathway in cancer biology and for exploring novel therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in cancer research models to assess its anti-cancer effects and elucidate its mechanism of action.

Mechanism of Action

Leucine is a key activator of the mTORC1 complex. This process is initiated by the binding of leucine to LARS1. In the presence of leucine, LARS1 translocates to the lysosome where it interacts with the Rag GTPases, specifically acting as a GTPase-activating protein (GAP) for RagD.[2][3] This interaction facilitates the conversion of RagD-GTP to RagD-GDP, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.[4]

This compound inhibits the catalytic activity of LARS1.[1] While some evidence suggests it may not directly affect leucine-induced mTORC1 activation in all contexts, its potent cytotoxicity in cancer cells makes it a subject of interest.[1] Other LARS1 inhibitors that target the leucine-sensing function have demonstrated effective suppression of mTORC1 signaling and tumor growth.[5][6] this compound can be utilized to study the broader roles of LARS1 in cancer cell metabolism and survival.

Data Presentation

The following tables summarize quantitative data for LARS1 inhibitors in various cancer cell lines and in vivo models. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Activity of LARS1 Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeAssayEndpointValueReference
This compound--LRS enzymatic assayIC5022.34 nM[1]
BC-LI-0186SW620Colon CancerCell GrowthGI5011 ± 0.97 nM[5]
BC-LI-0186SW620Colon CancerCell DeathEC5062 ± 3.48 nM[5]

Table 2: In Vivo Efficacy of LARS1 Inhibitor BC-LI-0186

Cancer ModelTreatmentDosageAdministrationTumor Growth InhibitionReference
HCT116 XenograftBC-LI-018620 mg/kgIntraperitoneal~40%[5]
A549/H460 XenograftBC-LI-0186 + TrametinibNot specifiedNot specifiedSynergistic effect[6]

Mandatory Visualizations

Signaling Pathway of Leucine-Sensing by LARS1 and mTORC1 Activation

LARS1_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Leucine_ext Leucine Leucine_intra Leucine Leucine_ext->Leucine_intra Amino Acid Transporter LARS1 LARS1 Leucine_intra->LARS1 RagD_GTP RagD-GTP LARS1->RagD_GTP GAP activity RagD_GDP RagD-GDP RagD_GTP->RagD_GDP mTORC1_inactive mTORC1 (inactive) RagD_GDP->mTORC1_inactive Ragulator Ragulator mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active S6K_4EBP1 S6K, 4E-BP1 mTORC1_active->S6K_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis, Cell Growth S6K_4EBP1->Protein_Synthesis Leu_AMS This compound Leu_AMS->LARS1 Inhibits catalytic activity

Caption: Leucine-sensing pathway leading to mTORC1 activation.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays 3. In Vitro Assays cluster_invivo 4. In Vivo Studies (Xenograft Model) start Start cell_culture 1. Cancer Cell Culture (e.g., Colon, Lung, Breast) start->cell_culture treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT) - Determine GI50 treatment->viability_assay western_blot Western Blot Analysis - p-S6K, p-4E-BP1, total S6K/4E-BP1 treatment->western_blot data_analysis 5. Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis tumor_implantation Tumor Cell Implantation in Immunocompromised Mice drug_administration This compound Administration (e.g., i.p. injection) tumor_implantation->drug_administration tumor_measurement Tumor Growth Monitoring drug_administration->tumor_measurement tumor_measurement->data_analysis data_analysis->tumor_implantation end End data_analysis->end

Caption: Workflow for evaluating this compound in cancer models.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibition (GI50) of this compound in a cancer cell line of choice.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI50 value.

Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation of mTORC1 downstream targets.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-S6K (Thr389), rabbit anti-S6K, rabbit anti-phospho-4E-BP1 (Thr37/46), rabbit anti-4E-BP1)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x GI50) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., at a dose determined from pilot studies, such as 20 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).[5]

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

  • Plot tumor growth curves and calculate the percentage of tumor growth inhibition.

References

Application Note: Analysis of the mTORC1 Pathway Using Leucyl-tRNA Synthetase (LRS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of environmental cues, including nutrients.[1][2][3] Amino acids, particularly leucine (B10760876), are potent activators of the mTORC1 signaling cascade.[1] Leucyl-tRNA synthetase (LRS) has been identified as a key intracellular sensor for leucine.[4][5][6] LRS possesses a dual function: its canonical catalytic activity of charging tRNA with leucine for protein synthesis, and a non-canonical role in activating mTORC1 in response to leucine availability.[4][6] This latter function involves LRS acting as a GTPase-Activating Protein (GAP) for RagD, a component of the Rag GTPase heterodimer that recruits mTORC1 to the lysosomal surface for activation.[4][6]

Dissecting these two functions of LRS is critical for understanding mTORC1 regulation and for developing targeted therapeutics. Small molecule inhibitors can be employed to probe these distinct roles. For instance, Leu-AMS (Leucyl-adenylate sulfamate) is a leucine analog that potently inhibits the catalytic (aminoacylation) activity of LRS but does not affect the leucine-induced activation of mTORC1.[7][8][9] Conversely, other compounds have been developed to specifically disrupt the LRS-RagD interaction, thereby inhibiting the leucine sensing function without impacting its catalytic activity.[4][5][10] This application note provides a detailed experimental design for analyzing the mTORC1 pathway by comparing the effects of these different classes of LRS inhibitors.

Signaling Pathway Overview

The mTORC1 pathway is activated by the presence of leucine, which is sensed by LRS. Upon leucine binding, LRS interacts with and activates RagD GTPase on the lysosome, leading to the recruitment and activation of mTORC1. Activated mTORC1 then phosphorylates its downstream targets, S6 Kinase (S6K) and 4E-Binding Protein 1 (4EBP1), to promote protein synthesis and cell growth.

mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Surface Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Transporter LRS LRS Leucine_int->LRS tRNA tRNA-Leu LRS->tRNA Charges RagD RagD LRS->RagD Activates (GAP) Protein_Synth Protein Synthesis Sensing_Inhibitor Sensing Inhibitor (e.g., BC-LI-0186) Sensing_Inhibitor->LRS Inhibits Sensing Leu_AMS Catalytic Inhibitor (this compound) Leu_AMS->LRS Inhibits Catalysis Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits RagD->mTORC1 Recruits & Activates S6K S6K mTORC1->S6K FourEBP1 4EBP1 mTORC1->FourEBP1 pS6K p-S6K S6K->pS6K pS6K->Protein_Synth p4EBP1 p-4EBP1 FourEBP1->p4EBP1 p4EBP1->Protein_Synth Pathway Pathway connections connections Catalytic Catalytic function function Inhibitor Inhibitor actions actions Experimental_Workflow cluster_treatments Treatment Groups A 1. Cell Culture (e.g., HEK293T, A549) B 2. Leucine Starvation (Leucine-free media, 90 min) A->B C 3. Pre-treatment with Inhibitors (30 min) B->C D 4. Leucine Stimulation (20-30 min) C->D T1 Control (DMSO) T2 LRS Sensing-Inhibitor T3 This compound T4 Rapamycin E 5. Cell Lysis (RIPA Buffer + Inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blot Analysis (p-S6K, Total S6K, Actin) F->G H 8. Densitometry & Data Analysis G->H LRS_Function_Logic cluster_functions Dual Functions of LRS cluster_inhibitors Inhibitor Classes cluster_outcomes Cellular Outcomes LRS Leucyl-tRNA Synthetase (LRS) Catalytic Catalytic Function (tRNA Charging) LRS->Catalytic Sensing Sensing Function (mTORC1 Activation) LRS->Sensing ProteinSynth Protein Synthesis Blocked Catalytic->ProteinSynth Leads to mTORC1_Blocked mTORC1 Signaling Blocked LeuAMS This compound LeuAMS->Catalytic Inhibits SensingInhibitor Sensing Inhibitor SensingInhibitor->Sensing Inhibits SensingInhibitor->mTORC1_Blocked Causes

References

A Comprehensive Guide to the Solubilization and Storage of Leu-AMS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Leu-AMS is a potent inhibitor of leucyl-tRNA synthetase (LRS) with an IC50 of 22.34 nM.[1][2][3][4][5] As a leucine (B10760876) analogue, it plays a critical role in research related to metabolic enzymes and anti-infective pathways.[1][6] Proper solubilization and storage of this compound are paramount to ensure its stability and efficacy in experimental settings. This guide provides detailed protocols for researchers, scientists, and drug development professionals to effectively handle and store this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C16H25N7O7S[1][6]
Molecular Weight 459.48 g/mol [1][6]
Appearance White to off-white solid[2]
Primary Target Leucyl-tRNA Synthetase (LRS)[1][2][3][4][5][6]

Solubility Data

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). For optimal results, it is recommended to use fresh, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[2]

SolventConcentration
DMSO≥ 49.17 mg/mL (107.01 mM)[1][4][5]

Note: The "≥" symbol indicates that the saturation point may be higher.[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. Recommendations for both the powdered form and stock solutions are outlined below. It is highly advised to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[7][8]

FormStorage TemperatureDuration
Solid (Powder) -20°C3 years[1][2][7]
4°C2 years[7]
In Solvent (Stock Solution) -80°C6 months[1][2][7][8]
-20°C1 month[1][2][7][8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.59 mg of this compound (Molecular Weight: 459.48 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication (e.g., 5-10 minutes in a water bath sonicator) can be applied.[9][10]

  • Aliquotting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][7][8]

General Peptide Solubilization Guidelines

While this compound is readily soluble in DMSO, the following are general guidelines for solubilizing peptides that can be adapted if necessary.

  • Initial Assessment: Always test the solubility of a small amount of the peptide before dissolving the entire sample.[9][10]

  • Aqueous Solutions: For charged peptides, initially attempt to dissolve them in sterile, deionized water.[9][11][12]

  • pH Adjustment:

    • For acidic peptides (net negative charge), if insoluble in water, a small amount of a basic solution like 10% ammonium (B1175870) hydroxide (B78521) can be added.[9]

    • For basic peptides (net positive charge), if insoluble in water, a small amount of an acidic solution like 10% acetic acid can be used.[9][12]

  • Organic Solvents: For hydrophobic peptides, organic solvents such as DMSO, DMF, or acetonitrile (B52724) are recommended.[9] Start with a small volume of the organic solvent to dissolve the peptide, and then slowly add the aqueous buffer to the desired concentration.

  • Enhancing Dissolution: Sonication and gentle warming (<40°C) can aid in the dissolution of peptides.[9][13]

Diagrams

Experimental Workflow for this compound Solubilization and Storage

G cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Solution add_dmso->vortex check_sol Completely Dissolved? vortex->check_sol sonicate Sonicate Briefly check_sol->sonicate No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes sonicate->vortex store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for preparing and storing this compound stock solutions.

Signaling Pathway Inhibition by this compound

G Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds Leu_tRNA_Leu Leucyl-tRNA LRS->Leu_tRNA_Leu Catalyzes Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Leu_AMS This compound Leu_AMS->LRS Inhibits

Caption: this compound inhibits the catalytic activity of LRS.

References

Application Notes and Protocols for Measuring the Efficacy of Leu-AMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase (LARS1) is a ubiquitously expressed enzyme essential for protein synthesis. It catalyzes the attachment of leucine (B10760876) to its cognate tRNA. Beyond this canonical function, LARS1 acts as a key intracellular leucine sensor, activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway in a leucine-dependent manner.[1][2][3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[1][2]

Leu-AMS is a non-hydrolyzable analog of leucyl-adenylate, the intermediate in the aminoacylation reaction catalyzed by LARS1.[4][5] By binding to the catalytic site of LARS1, this compound acts as a competitive inhibitor, preventing leucine binding and subsequent activation of the mTORC1 pathway.[5] This property makes this compound and its derivatives promising candidates for therapeutic intervention in diseases characterized by hyperactive mTORC1 signaling.

These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting the LARS1-mTORC1 signaling axis, from biochemical binding assays to cellular and in vivo studies.

Mechanism of Action: this compound Mediated Inhibition of the mTORC1 Pathway

Under normal conditions, in the presence of sufficient leucine, LARS1 binds to leucine and undergoes a conformational change that facilitates its interaction with the Rag GTPases, specifically RagD.[1][3][4] This interaction promotes the GTP hydrolysis of RagD, leading to the activation of the mTORC1 complex at the lysosomal surface. Activated mTORC1 then phosphorylates its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

This compound disrupts this process by competing with leucine for binding to LARS1. When this compound occupies the leucine-binding site, it prevents the conformational changes required for LARS1 to interact with RagD.[4][5] Consequently, mTORC1 remains inactive, and its downstream signaling is suppressed.

Leu_AMS_Pathway cluster_0 Leucine Present cluster_1 This compound Treatment Leucine Leucine LARS1_active LARS1 (Active) Leucine->LARS1_active Binds RagD_GTP RagD-GTP LARS1_active->RagD_GTP Activates mTORC1_active mTORC1 (Active) RagD_GTP->mTORC1_active Activates S6K_p p-S6K mTORC1_active->S6K_p Phosphorylates FourEBP1_p p-4E-BP1 mTORC1_active->FourEBP1_p Phosphorylates Growth Cell Growth & Proliferation S6K_p->Growth FourEBP1_p->Growth Leu_AMS This compound LARS1_inactive LARS1 (Inactive) Leu_AMS->LARS1_inactive Binds & Inhibits RagD_GDP RagD-GDP LARS1_inactive->RagD_GDP No Interaction mTORC1_inactive mTORC1 (Inactive) RagD_GDP->mTORC1_inactive Remains Inactive S6K S6K mTORC1_inactive->S6K FourEBP1 4E-BP1 mTORC1_inactive->FourEBP1 Inhibition Inhibition of Growth & Proliferation S6K->Inhibition FourEBP1->Inhibition

Caption: this compound inhibits the mTORC1 signaling pathway.

Quantitative Data Summary

The efficacy of this compound and its derivatives can be quantified through various biophysical and cellular assays. The following table summarizes key parameters for evaluating the inhibitory potential of compounds targeting the LARS1-mTORC1 axis.

ParameterDescriptionTypical Values for Active CompoundsAssay Method
Kd Dissociation constant, a measure of binding affinity between the compound and LARS1. A lower Kd indicates higher affinity.nM to low µM rangeMicroscale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC)
IC50 (mTORC1 signaling) The concentration of the compound that inhibits 50% of the downstream mTORC1 signaling (e.g., S6K phosphorylation).nM to low µM rangeWestern Blotting, In-Cell Western, ELISA
IC50 (Cell Viability) The concentration of the compound that reduces the viability of a cancer cell line by 50%.Low µM rangeMTT assay, CellTiter-Glo®, Real-time cell analysis
Tumor Growth Inhibition (TGI) The percentage reduction in tumor volume in a xenograft model treated with the compound compared to a vehicle-treated control group.>50%In vivo xenograft studies

Experimental Protocols

Biophysical Characterization of this compound Binding to LARS1

This protocol describes the expression of human LARS1 in E. coli and its subsequent purification.

LARS1_Purification_Workflow start Start transformation Transform E. coli with LARS1 plasmid start->transformation culture Culture transformed E. coli transformation->culture induction Induce LARS1 expression with IPTG culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Lyse cells harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification purification Purify LARS1 using Ni-NTA affinity chromatography clarification->purification end End purification->end

Caption: Workflow for LARS1 protein expression and purification.

Materials:

  • pQE80L plasmid containing human LARS1 cDNA

  • E. coli Rosetta(DE3) competent cells

  • LB broth and agar (B569324) plates with ampicillin (B1664943) (100 µg/mL) and chloramphenicol (B1208) (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol)

  • Ni-NTA agarose (B213101) resin

Protocol:

  • Transform the pQE80L-LARS1 plasmid into Rosetta(DE3) competent cells and plate on LB agar with antibiotics. Incubate overnight at 37°C.[6]

  • Inoculate a single colony into 100 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[6]

  • Cool the culture to 18°C and induce protein expression with 0.5 mM IPTG. Incubate for 18 hours at 18°C with shaking.[6]

  • Harvest the cells by centrifugation at 4,500 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute LARS1 with elution buffer.

  • Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

MST is a powerful technique to quantify the binding affinity between LARS1 and this compound.

Materials:

  • Purified LARS1 protein

  • This compound

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

  • NanoTemper Monolith NT.115 instrument

  • Fluorescent labeling kit for proteins (e.g., RED-tris-NTA 2nd Generation)

Protocol:

  • Label the purified LARS1 with a fluorescent dye according to the manufacturer's protocol.

  • Prepare a series of 16 dilutions of this compound in MST buffer.

  • Mix the labeled LARS1 (at a constant concentration, e.g., 50 nM) with each dilution of this compound.

  • Load the samples into MST capillaries.

  • Measure the thermophoresis of the samples using the Monolith NT.115 instrument.

  • Analyze the data to determine the dissociation constant (Kd) by fitting the change in thermophoresis to a binding curve.

Cellular Assays to Determine the Efficacy of this compound

This protocol is designed to assess the effect of this compound on the interaction between LARS1 and RagD and to measure the phosphorylation of mTORC1 downstream targets.

IP_WB_Workflow start Start cell_culture Culture cells and treat with This compound or vehicle start->cell_culture lysis Lyse cells cell_culture->lysis ip Immunoprecipitate LARS1 with anti-LARS1 antibody lysis->ip wash Wash beads ip->wash elution Elute proteins wash->elution sds_page Run SDS-PAGE elution->sds_page transfer Transfer to PVDF membrane sds_page->transfer blotting Probe with antibodies for LARS1, RagD, p-S6K, S6K transfer->blotting detection Detect signals blotting->detection end End detection->end

Caption: Workflow for immunoprecipitation and Western blotting.

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-LARS1, anti-RagD, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin

  • Protein A/G agarose beads

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Chemiluminescent substrate

Protocol:

  • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation.

  • For immunoprecipitation, incubate a portion of the cell lysate with anti-LARS1 antibody overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.

  • Wash the beads with lysis buffer.

  • Elute the bound proteins with SDS sample buffer.

  • For whole-cell lysate analysis, take a portion of the clarified lysate and mix with SDS sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the effect of this compound.

This protocol measures the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Culture medium

  • This compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or vehicle for 72 hours.

  • Add MTT reagent and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

  • Alternatively, use the CellTiter-Glo® assay according to the manufacturer's instructions and measure luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This protocol visualizes the effect of this compound on the localization of the mTORC1 complex to the lysosome.

Materials:

  • Cells grown on coverslips

  • Leucine-free medium

  • This compound

  • Antibodies: anti-Raptor (a component of mTORC1), anti-LAMP2 (a lysosomal marker)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Protocol:

  • Grow cells on coverslips.

  • Starve the cells of leucine by incubating them in leucine-free medium for 1 hour.

  • Treat the cells with this compound or vehicle for 2 hours.

  • Stimulate the cells with leucine for 10 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with primary antibodies (anti-Raptor and anti-LAMP2) overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

  • Mount the coverslips on slides and visualize using a confocal microscope.

  • Analyze the colocalization of Raptor and LAMP2 to assess mTORC1 localization to the lysosome.

In Vivo Efficacy Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound derivatives in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., HCT116)

  • Matrigel

  • This compound derivative formulated for in vivo administration

  • Vehicle control

Protocol:

  • Subcutaneously inject cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound and its analogs as inhibitors of the LARS1-mTORC1 pathway. By employing a combination of biophysical, cellular, and in vivo techniques, researchers can thoroughly characterize the mechanism of action and therapeutic potential of these promising compounds.

References

Application Notes and Protocols: Applying Leu-AMS in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-tRNA synthetase 1 (LARS1) has emerged as a critical enzyme in cellular metabolism and signaling. Beyond its canonical role in protein synthesis—catalyzing the attachment of leucine (B10760876) to its cognate tRNA—LARS1 functions as a key sensor of intracellular leucine levels, directly activating the mTORC1 pathway, a central regulator of cell growth and proliferation.[1][2][3][4] Dysregulation of the mTORC1 signaling pathway is implicated in numerous diseases, including cancer, making LARS1 an attractive therapeutic target.[5][6]

Leucyl-sulfamoyl adenylate (Leu-AMS) is a stable, non-hydrolyzable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by LARS1.[2][3] This characteristic makes this compound an invaluable tool for studying the structural and functional aspects of LARS1. In the context of drug discovery, this compound can be employed in high-throughput screening (HTS) campaigns to identify small molecule inhibitors that target the leucine binding site of LARS1.

These application notes provide a detailed protocol for a fluorescence polarization (FP)-based competitive binding assay using this compound as a tool to screen for LARS1 inhibitors. FP is a robust and sensitive technique well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[7]

Signaling Pathway

The diagram below illustrates the role of LARS1 in the leucine-sensing mTORC1 signaling pathway. Leucine binding to LARS1 induces a conformational change that allows LARS1 to interact with and activate RagD GTPase, a key step in mTORC1 activation at the lysosomal surface. This compound can mimic the leucine-bound state, making it a valuable reagent for assays targeting this interaction.

LARS1-mediated mTORC1 signaling pathway.

Principle of the Fluorescence Polarization Assay

The FP-based competitive binding assay is designed to identify compounds that disrupt the interaction between LARS1 and a fluorescently labeled ligand (probe). In this assay, a fluorescently tagged version of a known LARS1 binder (e.g., a derivative of this compound or another suitable ligand) is used.

  • High Polarization State: In the absence of a competitive inhibitor, the fluorescent probe binds to the much larger LARS1 protein. This binding significantly slows the probe's rotation, resulting in a high fluorescence polarization signal.

  • Low Polarization State: When a compound from the screening library successfully competes with the fluorescent probe for binding to LARS1, the probe is displaced and tumbles freely in solution. This rapid rotation leads to a decrease in the fluorescence polarization signal.

The magnitude of the decrease in polarization is proportional to the affinity of the test compound for LARS1.

Experimental Workflow

The following diagram outlines the major steps in the high-throughput screening workflow for identifying LARS1 inhibitors.

cluster_workflow HTS Workflow start Assay Plate Preparation (384-well) reagent_addition Reagent Addition - LARS1 Enzyme - Fluorescent Probe - Test Compounds start->reagent_addition incubation Incubation (Room Temperature) reagent_addition->incubation fp_reading Fluorescence Polarization Reading incubation->fp_reading data_analysis Data Analysis - Z'-factor Calculation - Hit Identification fp_reading->data_analysis hit_validation Hit Validation - Dose-Response Curves - Orthogonal Assays data_analysis->hit_validation

High-throughput screening workflow diagram.

Protocols

Materials and Reagents
  • LARS1 Enzyme: Purified, recombinant human LARS1.

  • Fluorescent Probe: A fluorescently labeled ligand with known affinity for the LARS1 leucine-binding site (e.g., a custom-synthesized fluorescent derivative of this compound or a commercially available fluorescent probe).

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.5 mM EDTA, 0.1% Triton X-100.

  • Test Compounds: Small molecule library dissolved in 100% DMSO.

  • Control Inhibitor: A known, unlabeled LARS1 inhibitor (e.g., this compound or another validated compound) for positive control wells.

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Assay Protocol: Fluorescence Polarization Competitive Binding Assay
  • Reagent Preparation:

    • Prepare a 2X working solution of LARS1 enzyme in assay buffer. The final concentration should be optimized based on titration experiments to achieve a robust assay window.

    • Prepare a 2X working solution of the fluorescent probe in assay buffer. The final concentration should be at or below its Kd for LARS1 to ensure assay sensitivity.

    • Prepare test compounds and control inhibitor at appropriate concentrations in 100% DMSO. For a primary screen, a final assay concentration of 10-20 µM is common.

  • Assay Procedure (384-well format):

    • Add 100 nL of test compound, control inhibitor, or DMSO (for negative controls) to the appropriate wells of the 384-well plate.

    • Add 10 µL of the 2X LARS1 enzyme solution to all wells.

    • Mix briefly on a plate shaker.

    • Add 10 µL of the 2X fluorescent probe solution to all wells. The final assay volume will be 20 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light. Incubation time may need to be optimized.

    • Measure fluorescence polarization on a suitable plate reader.

Data Presentation

Table 1: Assay Plate Layout (384-well)

WellsContentPurpose
1-16, 23-24 (Column 1-2)DMSO + LARS1 + Fluorescent ProbeNegative Control (High Polarization)
17-32, 23-24 (Column 3-4)Control Inhibitor + LARS1 + Fluorescent ProbePositive Control (Low Polarization)
Remaining WellsTest Compounds + LARS1 + Fluorescent ProbeScreening of Small Molecule Library

Table 2: Representative Quantitative Data from a Primary Screen

ParameterValueDescription
Assay Window (mP) 150Difference in millipolarization units (mP) between the high and low controls.
Z'-factor 0.78A statistical measure of assay quality; a value > 0.5 is considered excellent for HTS.[8]
Hit Cutoff (% Inhibition) > 50%Threshold for identifying primary hits, calculated relative to the high and low controls.
Hit Rate (%) 1.2%The percentage of compounds in the library that meet the hit criteria.

Data Analysis and Hit Validation

  • Primary Data Analysis:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)]) where mP_sample is the millipolarization value of the test well, mP_low is the average of the positive controls, and mP_high is the average of the negative controls.

    • Identify primary "hits" as compounds that exceed a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation and Validation:

    • Dose-Response Analysis: Confirmed hits should be re-tested in a dose-response format to determine their potency (IC₅₀ value).

    • Orthogonal Assays: To eliminate false positives due to assay artifacts (e.g., compound autofluorescence), hits should be validated using an alternative assay format. An example is a thermal shift assay (TSA), which measures the change in the melting temperature of LARS1 upon compound binding.

    • Counter-Screens: If available, counter-screens against other aminoacyl-tRNA synthetases can be performed to assess the selectivity of the identified inhibitors.

Conclusion

The use of this compound as a tool in a fluorescence polarization-based competitive binding assay provides a robust and efficient method for the high-throughput screening of LARS1 inhibitors. This approach allows for the identification of novel small molecules that can modulate the leucine-sensing arm of the mTORC1 pathway, offering promising starting points for the development of new therapeutics for a range of diseases. The detailed protocols and workflows presented here serve as a comprehensive guide for researchers initiating HTS campaigns against this important drug target.

References

Methodologies for In Vivo Investigation of Leu-AMS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo study of Leucyl-aminomethyl-sulfonate (Leu-AMS), a critical tool for investigating the mTORC1 signaling pathway. This compound is a stable analog of the reaction intermediate leucyl-adenylate (Leu-AMP) and acts as a competitive inhibitor of Leucyl-tRNA synthetase 1 (LARS1).[1][2] By disrupting the leucine-sensing function of LARS1, this compound provides a powerful mechanism to probe the intricate regulation of cellular growth and metabolism.[2][3][4]

This document outlines detailed protocols for the in vivo administration of this compound, methods for assessing its impact on the mTORC1 pathway, and strategies for quantifying its physiological effects.

Quantitative Data Summary

While specific in vivo dosage and efficacy data for this compound are not extensively published, data from analogous compounds targeting the LARS1-mTORC1 axis can provide a valuable starting point for experimental design. The following table summarizes in vivo data for a related LARS1 inhibitor, BC-LI-0186, which also targets the leucine-sensing function of LARS1.[3] It is crucial to perform pilot studies to determine the optimal dosage and administration frequency for this compound for your specific animal model and experimental goals.

CompoundAnimal ModelCell Line (Xenograft)DosageAdministration RouteFrequencyObserved EffectReference
BC-LI-0186Balb/c nude miceHCT116 MM20 mg/kgIntraperitoneal (i.p.)Every other day~40% tumor growth suppression[3]

Signaling Pathway

This compound exerts its effect by inhibiting LARS1, a key sensor of the amino acid leucine, which is a potent activator of the mTORC1 pathway. By binding to the catalytic site of LARS1, this compound prevents the formation of Leu-AMP, thereby inhibiting the downstream signaling cascade that leads to mTORC1 activation.[1][2] This inhibition ultimately impacts protein synthesis and cell growth.

Leu_AMS_Pathway Leucine Leucine LARS1 LARS1 Leucine->LARS1 activates mTORC1 mTORC1 LARS1->mTORC1 activates Leu_AMS This compound Leu_AMS->LARS1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes

Figure 1: Simplified signaling pathway of LARS1-mediated mTORC1 activation and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice via Intraperitoneal Injection

This protocol describes the preparation and administration of this compound to mice. It is based on general protocols for small molecule administration and data from related LARS1 inhibitors.[3][5]

Materials:

  • Leucyl-aminomethyl-sulfonate (this compound)

  • Sterile Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)

  • Sterile 1 mL syringes with 26-30 gauge needles

  • 70% Ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Note: The solubility and stability of this compound in various vehicles should be determined empirically. A common approach for in vivo administration of small molecules is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile aqueous solution.

    • Dissolve this compound powder in sterile DMSO to create a stock solution (e.g., 50 mg/mL).

    • On the day of injection, further dilute the stock solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be minimized (ideally below 10%) to avoid toxicity.

    • For example, to prepare a 2 mg/mL dosing solution for a 10 mg/kg dose in a 20g mouse (0.1 mL injection volume), you would need 0.2 mg of this compound. This could be prepared by taking 4 µL of a 50 mg/mL stock and adding it to 96 µL of sterile PBS.

    • Ensure the final solution is clear and free of precipitates. Gentle warming or vortexing may be necessary.

  • Animal Handling and Injection:

    • Weigh the mouse to accurately calculate the required injection volume.

    • Properly restrain the mouse to expose the abdomen.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid the cecum and bladder.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor according to your institutional animal care guidelines.

IP_Injection_Workflow start Start weigh Weigh Animal start->weigh calculate Calculate Dose Volume weigh->calculate restrain Restrain Animal calculate->restrain prepare Prepare Dosing Solution prepare->calculate disinfect Disinfect Injection Site restrain->disinfect inject Perform Intraperitoneal Injection disinfect->inject monitor Monitor Animal inject->monitor end End monitor->end

Figure 2: Experimental workflow for the intraperitoneal injection of this compound in mice.

Protocol 2: Assessment of mTORC1 Pathway Activity in Tissues

This protocol outlines the analysis of mTORC1 pathway activity in tissues collected from this compound-treated and control animals by examining the phosphorylation status of key downstream targets.

Materials:

  • Tissues from treated and control animals

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for western blots

Procedure:

  • Tissue Collection and Lysate Preparation:

    • At the desired time point after this compound administration, euthanize the animals and rapidly dissect the target tissues.

    • Immediately snap-freeze the tissues in liquid nitrogen or homogenize them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total protein and loading control antibodies.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each target.

    • Normalize these ratios to the loading control.

    • Compare the normalized ratios between the this compound-treated and control groups. A decrease in the phosphorylation of S6K and 4E-BP1 in the treated group would indicate inhibition of the mTORC1 pathway.

Western_Blot_Workflow start Start tissue Tissue Collection start->tissue lysis Lysate Preparation tissue->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probe Antibody Probing transfer->probe image Imaging & Analysis probe->image end End image->end

Figure 3: Workflow for assessing mTORC1 pathway activity via Western Blot.

Disclaimer: These protocols are intended as a guide and should be adapted to specific research needs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the relevant Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

How to avoid off-target effects of Leu-AMS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leu-AMS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on avoiding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or leucyl-sulfamoyl-adenylate, is a non-hydrolyzable analog of the aminoacyl-adenylate intermediate, leucyl-AMP. It acts as a competitive inhibitor of Leucyl-tRNA Synthetase 1 (LARS1), a key enzyme in protein synthesis. LARS1 has a dual function: its canonical role in ligating leucine (B10760876) to its cognate tRNA (tRNALeu) for protein synthesis, and a non-canonical role as a sensor of intracellular leucine levels to activate the mTORC1 signaling pathway. This compound primarily targets the catalytic site of LARS1, thereby inhibiting its function. By doing so, it can be used to study the downstream effects of LARS1 inhibition, including the suppression of mTORC1 signaling.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: While this compound is a valuable tool for studying LARS1-mediated processes, like any small molecule inhibitor, it has the potential for off-target effects. Although specific off-target proteins for this compound have not been extensively profiled in publicly available literature, general concerns for inhibitors of aminoacyl-tRNA synthetases include:

  • Inhibition of other aminoacyl-tRNA synthetases: Due to structural similarities in the ATP-binding pocket among synthetases, high concentrations of this compound might inhibit other members of this enzyme family.

  • Effects on other ATP-dependent enzymes: As an adenylate analog, this compound could potentially interact with other enzymes that utilize ATP as a substrate.

  • LARS1-independent effects on mTORC1 signaling: The mTORC1 pathway is a complex network with numerous regulatory inputs. It is crucial to confirm that the observed effects of this compound on mTORC1 are indeed mediated through LARS1.

Q3: How can I be confident that the effects I'm observing are due to on-target LARS1 inhibition?

A3: To ensure that your experimental results are a direct consequence of LARS1 inhibition by this compound, it is essential to perform rigorous control experiments. The gold standard is to use a genetic approach in parallel with the chemical inhibitor. Knockdown or knockout of the LARS1 gene should phenocopy the effects observed with this compound treatment. If the phenotype persists in the absence of LARS1, it is likely due to an off-target effect of the compound.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No effect on mTORC1 signaling (e.g., no change in p-S6K or p-4EBP1 levels) 1. Insufficient this compound concentration: The effective concentration can vary between cell lines. 2. Cell line insensitivity: Some cell lines may have compensatory mechanisms that bypass the need for LARS1-mediated mTORC1 activation. 3. Reagent instability: this compound may have degraded.1. Perform a dose-response experiment: Titrate this compound across a range of concentrations to determine the optimal effective dose for your specific cell line. 2. Confirm LARS1 expression: Verify the expression of LARS1 in your cell line by Western blot or qPCR.[3] 3. Use a positive control: Treat cells with a known mTORC1 activator (e.g., insulin (B600854) or leucine) to ensure the pathway is responsive. 4. Prepare fresh this compound solutions: Always use freshly prepared solutions for your experiments.
High levels of cell death or unexpected phenotypes 1. Off-target toxicity: At high concentrations, this compound may be inhibiting other essential cellular processes. 2. Inhibition of protein synthesis: Prolonged or high-dose treatment with a LARS1 inhibitor will eventually block protein synthesis, leading to cell death.1. Lower the concentration of this compound: Use the lowest effective concentration determined from your dose-response experiments. 2. Reduce treatment duration: Perform time-course experiments to find the shortest incubation time that yields the desired on-target effect. 3. Perform a cell viability assay: Concurrently with your primary assay, measure cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) to distinguish specific pathway inhibition from general toxicity.
Results with this compound do not match results from LARS1 knockdown/knockout 1. Off-target effects of this compound: The inhibitor is affecting other proteins besides LARS1. 2. Incomplete knockdown/knockout: The genetic intervention may not have been fully effective. 3. Compensation in knockdown/knockout cells: Cells may have adapted to the long-term absence of LARS1, altering their signaling pathways.1. Validate LARS1 knockdown/knockout efficiency: Confirm the reduction of LARS1 protein levels by Western blot. 2. Use multiple siRNAs or gRNAs: To rule out off-target effects of the genetic tools, use at least two different sequences targeting LARS1. 3. Consider inducible knockdown/knockout systems: To avoid long-term compensation, use an inducible system to deplete LARS1 acutely before the experiment.

Experimental Protocols

Protocol 1: Validating On-Target Engagement of this compound using a LARS1 Knockdown Control

Objective: To confirm that the effect of this compound on mTORC1 signaling is mediated by LARS1.

Methodology:

  • Cell Culture and LARS1 Knockdown:

    • Culture your cells of interest (e.g., HEK293T, A549) in appropriate media.

    • Transfect cells with a validated siRNA or shRNA targeting LARS1 or a non-targeting control.

    • Incubate for 48-72 hours to allow for LARS1 protein depletion.

  • This compound Treatment:

    • Seed the LARS1 knockdown and control cells in multi-well plates.

    • After cell attachment, starve the cells of amino acids and serum for a defined period (e.g., 2-4 hours) to baseline mTORC1 activity.

    • Treat the cells with a predetermined effective concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with leucine (a known mTORC1 activator that acts through LARS1) for a short period (e.g., 30 minutes).

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of mTORC1 downstream targets, such as S6 Kinase (p-S6K T389) and 4E-BP1 (p-4EBP1 S65).

    • Probe for total S6K, total 4E-BP1, and LARS1 to confirm knockdown and equal protein loading.

Expected Results:

ConditionExpected p-S6K/p-4EBP1 LevelsInterpretation
Control siRNA + Vehicle + Leucine HighLeucine stimulation activates mTORC1.
Control siRNA + this compound + Leucine LowThis compound inhibits LARS1, preventing leucine-mediated mTORC1 activation.
LARS1 siRNA + Vehicle + Leucine LowLARS1 is required for leucine-mediated mTORC1 activation.
LARS1 siRNA + this compound + Leucine LowThe effect of this compound is not additive to LARS1 knockdown, indicating it acts on the same target.
Protocol 2: In Vitro LARS1 Aminoacylation Assay

Objective: To measure the direct inhibitory effect of this compound on the catalytic activity of LARS1.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT).

    • In a microfuge tube, combine recombinant human LARS1 protein, ATP, and [³H]-leucine.

    • Add varying concentrations of this compound or a vehicle control.

  • Initiation and Incubation:

    • Initiate the reaction by adding purified total human tRNA.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Quantification of Aminoacylation:

    • Stop the reaction by spotting the mixture onto filter paper discs and immersing them in cold 10% trichloroacetic acid (TCA) to precipitate the tRNA.

    • Wash the filter discs multiple times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-leucine.

    • Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of LARS1 activity at each this compound concentration relative to the vehicle control.

  • Plot the percentage of activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound and LARS1. Note that specific values can vary depending on the experimental conditions and cell type.

ParameterValueContextReference
This compound IC50 (mTORC1 signaling) Generally in the low micromolar to nanomolar range for derivatives.The concentration of this compound or its derivatives required to inhibit 50% of leucine-induced mTORC1 signaling in cell-based assays.[4]
This compound IC50 (Aminoacylation) Generally higher than the IC50 for mTORC1 signaling inhibition.The concentration of this compound required to inhibit 50% of the in vitro catalytic activity of LARS1. This suggests a higher potency for the signaling pathway inhibition.[4]

Signaling Pathway and Experimental Workflow Diagrams

To aid in understanding the experimental logic and the underlying biology, the following diagrams are provided.

LARS1_mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporter LARS1 LARS1 Leucine_int->LARS1 Rag_GTPases Rag GTPases (RagA/B-GTP, RagC/D-GDP) LARS1->Rag_GTPases Acts as GAP for RagD Aminoacylation tRNA-Leu Aminoacylation LARS1->Aminoacylation Leu_AMS This compound Leu_AMS->LARS1 Inhibition mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation S6K_4EBP1 S6K & 4E-BP1 mTORC1_active->S6K_4EBP1 Phosphorylation Protein_Synthesis_Growth Protein Synthesis & Cell Growth S6K_4EBP1->Protein_Synthesis_Growth Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Cells transfect Transfect with Control or LARS1 siRNA start->transfect incubate Incubate 48-72h transfect->incubate starve Amino Acid & Serum Starvation incubate->starve add_inhibitor Add this compound or Vehicle starve->add_inhibitor stimulate Stimulate with Leucine add_inhibitor->stimulate lyse Cell Lysis stimulate->lyse western Western Blot for p-S6K, p-4EBP1, LARS1 lyse->western quantify Quantify Band Intensities western->quantify interpret Interpret Results quantify->interpret

References

Technical Support Center: Improving the Stability of Leu-AMS in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leu-AMS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or Leucyl-adenylate sulfamate, is a potent inhibitor of leucyl-tRNA synthetase (LRS). It acts as a stable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction. By binding tightly to the active site of LRS, this compound inhibits the catalytic activity of the enzyme, thereby blocking protein synthesis.

Q2: What are the primary factors that can affect the stability of this compound in experimental settings?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: The sulfamoyl adenylate linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and degradation.

  • Buffer Composition: The presence of nucleophiles in the buffer can potentially react with this compound.

  • Enzymatic Contamination: Contaminating enzymes in the experimental system could potentially degrade this compound.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions may lead to degradation.[1][2][3][4]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C. To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2]

Q4: What is the likely degradation pathway for this compound in aqueous solutions?

A4: The primary degradation pathway for this compound in aqueous solutions is likely the hydrolysis of the sulfamoyl bond. This would result in the formation of leucine (B10760876) and adenosine (B11128) 5'-sulfamic acid. The rate of this hydrolysis is expected to be pH-dependent.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected inhibitory activity of this compound.

Possible CauseRecommended Solution
Degradation of this compound stock solution. Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles. Store aliquots at -80°C for long-term storage.
Hydrolysis of this compound in aqueous buffer. Prepare the working solution of this compound in the assay buffer immediately before use. Maintain the pH of the assay buffer within a neutral range (pH 7.2-7.6) to minimize hydrolysis.
Precipitation of this compound upon dilution in aqueous buffer. To avoid precipitation of the DMSO stock in aqueous buffer, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects on the enzyme or cells.
Interaction with components in the assay buffer. Avoid using buffers containing strong nucleophiles. If possible, test the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and then testing its activity.

Issue 2: High background signal or artifacts in the assay.

Possible CauseRecommended Solution
Interference from DMSO. Include a vehicle control in your experiments that contains the same final concentration of DMSO as the wells with this compound. This will help to account for any effects of the solvent on the assay.
Contaminants in the this compound sample. Ensure you are using a high-purity this compound sample. If you suspect contamination, you may need to purify the compound or obtain it from a different source.
Light sensitivity. While not explicitly documented for this compound, some complex organic molecules can be light-sensitive. It is good practice to protect stock solutions from direct light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureDuration
Solid--20°C to -80°CYears
Stock SolutionAnhydrous DMSO-20°CMonths
-80°CUp to 1 year
Working SolutionAqueous Buffer4°C or on iceFor immediate use

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform any necessary intermediate dilutions in anhydrous DMSO.

    • Just before use, dilute the DMSO stock or intermediate dilution into the pre-warmed (to the experimental temperature) aqueous assay buffer to the final desired concentration.

    • Mix thoroughly by gentle vortexing or inversion. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 1%).

Protocol 2: Assessing the Stability of this compound in a Specific Buffer

  • Prepare a working solution of this compound in your chosen experimental buffer at the desired final concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C for 2 hours).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution.

  • Use these aliquots in your enzyme inhibition assay to determine if there is a time-dependent loss of inhibitory activity.

  • Alternatively, the stability of this compound can be monitored by analytical methods such as HPLC, which can directly measure the degradation of the parent compound over time.[5][6][7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Solid this compound stock 10 mM Stock in DMSO start->stock Dissolve working Working Solution in Assay Buffer stock->working Dilute assay Enzyme/Cell Assay working->assay Add to Assay data Data Acquisition assay->data results Results data->results

Caption: A generalized experimental workflow for using this compound.

signaling_pathway cluster_LRS Leucyl-tRNA Synthetase (LRS) Cycle cluster_inhibition Inhibition by this compound LRS LRS Leu_AMP Leucyl-AMP Intermediate LRS->Leu_AMP Activation Leu Leucine Leu->LRS ATP ATP ATP->LRS Charged_tRNA Leu-tRNA(Leu) Leu_AMP->Charged_tRNA Transfer tRNA tRNA(Leu) tRNA->Leu_AMP Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth Leu_AMS This compound Leu_AMS->LRS Inhibits

Caption: Inhibition of the LRS catalytic cycle by this compound.

troubleshooting_logic start Inconsistent/Low Activity? check_stock Is Stock Solution Fresh? start->check_stock Yes check_dilution Precipitation on Dilution? check_stock->check_dilution Yes solution_stock Prepare Fresh Stock check_stock->solution_stock No check_buffer Buffer pH Neutral? check_dilution->check_buffer No solution_dilution Serial Dilute in DMSO First check_dilution->solution_dilution Yes check_dmso DMSO Control Included? check_buffer->check_dmso Yes solution_buffer Adjust Buffer pH check_buffer->solution_buffer No solution_dmso Include Proper Controls check_dmso->solution_dmso No

Caption: A troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Refining Protocols for Leu-AMS Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leu-AMS cytotoxicity assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or Leucyl-adenylate sulfamate, is a potent inhibitor of leucyl-tRNA synthetase (LRS).[1] LRS is a crucial enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[2] By mimicking the transition state of the leucyl-adenylate intermediate, this compound competitively inhibits the catalytic activity of LRS.[1] This inhibition disrupts protein synthesis, leading to cytotoxicity in both normal and cancer cells.[1]

Q2: What is the primary signaling pathway affected by this compound?

A2: Beyond its role in protein synthesis, LRS also acts as a sensor for intracellular leucine levels, which in turn activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. However, studies have shown that while this compound inhibits the catalytic (tRNA charging) function of LRS, it does not directly affect the leucine-induced activation of mTORC1.[1] Therefore, the primary cytotoxic effect of this compound is attributed to the inhibition of protein synthesis rather than direct interference with mTORC1 signaling.

Q3: What are the common applications of this compound in research?

A3: this compound is primarily used in research to:

  • Study the effects of inhibiting protein synthesis on cellular processes.

  • Investigate the role of leucyl-tRNA synthetase in various biological functions.

  • Serve as a tool compound in the development of novel anti-cancer and anti-bacterial agents.[1]

II. Troubleshooting Guide

This guide addresses common problems encountered during this compound cytotoxicity assays.

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Inaccurate pipetting: Errors in dispensing cells, this compound, or assay reagents.1. Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly. Use fresh tips for each reagent and sample.
Low or no cytotoxic effect observed 1. High leucine concentration in media: this compound is a competitive inhibitor of LRS, and high levels of leucine will counteract its effect. 2. Suboptimal this compound concentration: The concentration range tested may be too low. 3. Short incubation time: The duration of treatment may be insufficient to induce cell death. 4. Cell line resistance: The chosen cell line may be inherently resistant to protein synthesis inhibition.1. Optimize leucine concentration in the culture medium. Perform a preliminary experiment testing a range of leucine concentrations to determine the optimal level that allows for sensitive detection of this compound cytotoxicity. Consider using custom-formulated or low-leucine media. 2. Perform a dose-response experiment with a wider concentration range of this compound. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Verify the sensitivity of your cell line to other protein synthesis inhibitors.
Unexpectedly high cytotoxicity in control wells 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Contamination: Bacterial or mycoplasma contamination in cell cultures. 3. Poor cell health: Cells may be unhealthy or at a high passage number.1. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls. 2. Regularly test for and treat any contamination. 3. Use cells with a low passage number and ensure high viability (>95%) before starting the experiment.
Interference with assay readout 1. Compound color or fluorescence: this compound or other compounds in the experiment may have inherent color or fluorescence that interferes with absorbance or fluorescence-based assays. 2. Direct reduction of assay reagents: Some compounds can directly reduce tetrazolium salts (e.g., MTT) or resazurin, leading to false-positive results.1. Include "compound-only" controls (wells with compound but no cells) to measure background signal. Subtract this background from the experimental values. 2. Consider using a different cytotoxicity assay that is less susceptible to interference. For example, if using an MTT assay, switch to a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

III. Data Presentation

Table 1: Reported IC50, GI50, and EC50 Values for a Leucyl-tRNA Synthetase Inhibitor (BC-LI-0186)

Cell LineCompoundParameterValue (nM)Reference
HCT116 MWRapamycinGI506.06 ± 0.26[3]
HCT116 MWRapamycinEC5035.35 ± 2.23[3]
HCT116 MMRapamycinGI50167.53 ± 1.28[3]
HCT116 MMRapamycinEC50330.49 ± 16.27[3]
HCT116 MWBC-LI-0186GI5039.49 ± 2.74[3]
HCT116 MWBC-LI-0186EC50105.03 ± 6.28[3]
HCT116 MMBC-LI-0186GI5042.03 ± 0.76[3]
HCT116 MMBC-LI-0186EC50100.45 ± 2.73[3]
SW620BC-LI-0186GI5011 ± 0.97[3]
SW620BC-LI-0186EC5062 ± 3.48[3]

GI50: 50% growth inhibition; EC50: 50% effective concentration (cell death)

IV. Experimental Protocols

A detailed protocol for a standard cytotoxicity assay that can be adapted for this compound is provided below. It is crucial to optimize the leucine concentration in the cell culture medium for your specific cell line and experimental conditions.

Protocol: MTT Cytotoxicity Assay for this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Target cell line

  • Complete culture medium (consider custom formulation with varying leucine concentrations for optimization)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cell suspension to the desired seeding density in complete culture medium. This should be optimized for each cell line to ensure they are in the logarithmic growth phase during the assay. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to prepare 2X concentrated solutions. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. c. Include the following controls:

    • Vehicle control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound.
    • Untreated control: Cells in culture medium only.
    • Medium only control: Wells with culture medium but no cells, to serve as a background control. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis: a. Subtract the average absorbance of the medium-only control from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

V. Visualizations

Diagram 1: this compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prep_leu_ams Prepare this compound Serial Dilutions incubate_24h->prep_leu_ams treat_cells Treat Cells with this compound incubate_24h->treat_cells prep_leu_ams->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end mTORC1_pathway cluster_input Upstream Signals cluster_core Core Mechanism cluster_output Downstream Effects Leucine Leucine LRS LRS (Leucyl-tRNA Synthetase) Leucine->LRS Activates Rag_GTPases Rag GTPases Leucine->Rag_GTPases Activates via LRS Leu_tRNA Leucyl-tRNA LRS->Leu_tRNA Catalyzes Protein_Synthesis Protein Synthesis Leu_tRNA->Protein_Synthesis mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Leu_AMS This compound Leu_AMS->LRS Inhibits

References

Technical Support Center: Optimization of Leu-AMS Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of incubation time for Leu-leucyl-sulfamoyl-adenylate (Leu-AMS) treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a leucine (B10760876) analogue that acts as a potent inhibitor of Leucyl-tRNA Synthetase (LRS) with an IC50 of 22.34 nM.[1] It specifically inhibits the catalytic activity of LRS, which is the enzyme responsible for attaching leucine to its corresponding tRNA.[1] This inhibition, however, does not affect the leucine-sensing function of LRS in the mTORC1 signaling pathway.[1] LRS acts as a leucine sensor for mTORC1 activation.[2][3] In the presence of leucine, LRS interacts with RagD GTPase, leading to the activation of mTORC1.[4][5][6]

Q2: What is the expected outcome of successful this compound treatment?

Successful this compound treatment should result in the inhibition of LRS catalytic activity, leading to cytotoxicity in both cancer and normal cells.[1] However, it is important to note that this compound is not expected to inhibit the leucine-induced activation of mTORC1, as its inhibitory action is specific to the catalytic function of LRS.[1]

Q3: How does this compound differ from other mTORC1 pathway inhibitors?

Unlike inhibitors that directly target mTOR or other components of the signaling pathway, this compound specifically targets the enzymatic activity of LRS.[1][2] This allows for the decoupling of the two main functions of LRS: its catalytic role in protein synthesis and its role as a leucine sensor for mTORC1 activation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cell viability after this compound treatment. Sub-optimal Incubation Time: The incubation period may be too short for this compound to exert its cytotoxic effects.Perform a time-course experiment, testing a range of incubation times (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal duration for your specific cell line and experimental conditions.[7]
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit LRS.Conduct a dose-response experiment with a range of this compound concentrations to identify the optimal inhibitory concentration for your cell line.
Cell Line Resistance: Certain cell lines may exhibit inherent resistance to LRS inhibition.Consider testing different cell lines or investigating potential resistance mechanisms.
Improper this compound Storage or Handling: The compound may have degraded due to incorrect storage.Ensure this compound is stored as a desiccate at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Prepare fresh working solutions for each experiment.
High levels of cell death or non-specific toxicity. Concentration is too high: The concentration of this compound may be causing widespread, non-specific cytotoxicity.Reduce the concentration of this compound. Perform a dose-response curve to determine a concentration that effectively inhibits LRS without causing excessive cell death.
Incubation time is too long: Extended exposure to this compound, even at a moderate concentration, may lead to excessive toxicity.Reduce the incubation time. A time-course experiment will help identify the window for observing specific effects before widespread cell death occurs.
Inconsistent results between experiments. Variability in Cell Culture Conditions: Changes in cell density, media composition, or passage number can affect cellular response to treatment.Standardize cell culture protocols, including seeding density, media formulation, and passage number, to ensure consistency across experiments.[8]
Inconsistent this compound Preparation: Errors in weighing, dissolving, or diluting the compound can lead to variability in the final concentration.Prepare a concentrated stock solution of this compound and aliquot it for single use to minimize freeze-thaw cycles and ensure consistent concentrations.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound Treatment

This protocol outlines a general workflow for determining the optimal incubation time of this compound for a specific cell line and desired experimental outcome.

  • Cell Seeding: Plate cells at a consistent density in multiple-well plates to ensure uniformity across different time points.

  • This compound Treatment: Treat the cells with a predetermined concentration of this compound. This concentration should be based on literature values or preliminary dose-response experiments.

  • Time-Course Harvest: Harvest cells or perform assays at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours) after this compound addition.

  • Endpoint Analysis: Analyze the desired endpoint at each time point. This could include cell viability assays (e.g., MTT or CellTiter-Glo), western blotting for specific protein markers, or other relevant functional assays.

  • Data Analysis: Plot the results as a function of incubation time to identify the optimal duration that yields the desired effect with minimal non-specific toxicity.

Protocol 2: Western Blot Analysis of Downstream Effectors

While this compound does not directly inhibit mTORC1 signaling, analyzing downstream markers can be useful to confirm the specificity of its action.

  • Cell Treatment: Treat cells with this compound at the predetermined optimal concentration and incubation time. Include appropriate positive and negative controls.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins of interest (e.g., phosphorylated-S6K as a marker for mTORC1 activity, and a loading control like beta-actin).

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Leu_AMS_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Surface Leucine_ext Leucine LRS LRS Leucine_ext->LRS Leu_tRNA_Leu Leu-tRNA(Leu) LRS->Leu_tRNA_Leu  Catalytic Activity RagD_GTP RagD-GTP LRS->RagD_GTP Activates GAP function (Leucine-dependent) tRNA_Leu tRNA(Leu) tRNA_Leu->LRS Protein_Syn Protein Synthesis Leu_tRNA_Leu->Protein_Syn Leu_AMS This compound Leu_AMS->LRS Inhibits mTORC1_active mTORC1 (Active) RagD_GTP->mTORC1_active Activates mTORC1_inactive mTORC1 (Inactive) mTORC1_inactive->RagD_GTP experimental_workflow start Start: Seed Cells treat Treat with this compound (Varying Incubation Times) start->treat harvest Harvest Cells at Different Time Points treat->harvest analysis Perform Endpoint Analysis (e.g., Viability Assay, Western Blot) harvest->analysis data Analyze Data to Determine Optimal Incubation Time analysis->data end End: Optimal Time Identified data->end

References

Validation & Comparative

Validating LRS Inhibition: A Comparative Guide to Leu-AMS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucyl-tRNA Synthetase (LRS) has emerged as a critical regulator of the mTORC1 signaling pathway, acting as a direct sensor of the essential amino acid leucine (B10760876).[1][2] This dual functionality in both protein synthesis and nutrient sensing makes LRS a compelling target for therapeutic intervention in diseases characterized by dysregulated cell growth, such as cancer. This guide provides an objective comparison of Leu-AMS, a well-established LRS inhibitor, with a newer generation inhibitor, BC-LI-0186, offering insights into their distinct mechanisms and providing supporting experimental data for validating their effects.

Performance Comparison of LRS Inhibitors

The inhibitory activities of this compound and BC-LI-0186 are summarized below, highlighting their differential effects on the two primary functions of LRS: its canonical aminoacylation activity and its non-canonical role in mTORC1 signaling.

InhibitorTarget FunctionMechanism of ActionPotency (IC50/Kd)Effect on mTORC1 Signaling
This compound Catalytic (Aminoacylation)Stable analog of the leucyl-adenylate reaction intermediate, binding to the LRS active site.[3]Potent inhibitor (Specific IC50 not consistently reported in literature)Does not directly inhibit the leucine-sensing function of LRS for mTORC1 activation.[3]
BC-LI-0186 mTORC1 SignalingBinds to the RagD interacting site on LRS, preventing the LRS-RagD interaction required for mTORC1 activation.[4]IC50 (LRS-RagD Interaction): 46.11 nMKd (LRS Binding): 42.1 nMPotently inhibits leucine-induced mTORC1 signaling.[4]

Experimental Validation Protocols

Accurate validation of LRS inhibition requires robust experimental protocols. Below are detailed methodologies for key assays to assess the efficacy and mechanism of action of LRS inhibitors.

In Vitro LRS Aminoacylation Assay

This assay determines the inhibitor's effect on the canonical catalytic activity of LRS.

Principle: The assay measures the attachment of a radiolabeled amino acid (e.g., [3H]-Leucine) to its cognate tRNA. Inhibition is quantified by a decrease in the amount of radiolabeled aminoacyl-tRNA produced.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 30 mM KCl, 12 mM MgCl2, 4 mM ATP, 10 µM tRNALeu, 40 µM [3H]-Leucine, and the desired concentrations of the LRS inhibitor (e.g., this compound).

  • Enzyme Addition: Initiate the reaction by adding purified recombinant LRS enzyme (e.g., 5 nM).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) to allow for the aminoacylation reaction to proceed.

  • Quenching and Precipitation: Spot aliquots of the reaction mixture onto filter paper discs pre-soaked in 5% trichloroacetic acid (TCA) to stop the reaction and precipitate the tRNA.

  • Washing: Wash the filter discs three times with cold 5% TCA and once with ethanol (B145695) to remove unincorporated radiolabeled leucine.

  • Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of mTORC1 Activity

This widely used technique assesses the phosphorylation status of downstream mTORC1 targets, such as S6 Kinase (S6K), as a readout of mTORC1 activity.

Principle: Inhibition of the LRS-mTORC1 signaling axis will lead to a decrease in the phosphorylation of S6K at Threonine 389 (p-S6K T389).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or cancer cell lines) and grow to 70-80% confluency. Treat the cells with the LRS inhibitor (e.g., BC-LI-0186) at various concentrations for a specified time. A positive control (e.g., leucine stimulation) and a negative control (e.g., vehicle) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-S6K (T389) overnight at 4°C. Also, probe for total S6K and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the p-S6K signal to total S6K and the loading control.

Co-Immunoprecipitation (Co-IP) of LRS and RagD

This assay is used to validate inhibitors that disrupt the interaction between LRS and its signaling partner, RagD.

Principle: An antibody against LRS is used to pull down LRS and any interacting proteins from a cell lysate. A decrease in the amount of co-precipitated RagD in the presence of an inhibitor like BC-LI-0186 indicates a disruption of their interaction.

Protocol:

  • Cell Lysis: Lyse cells treated with or without the inhibitor using a non-denaturing lysis buffer (e.g., containing 0.3% CHAPS) to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-LRS antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against LRS and RagD.

Visualizing the Molecular Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the LRS-mTORC1 signaling pathway and a typical experimental workflow for validating an LRS inhibitor.

LRS_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext Leucine Leucine_intra Leucine Leucine_ext->Leucine_intra Transport LRS LRS Leucine_intra->LRS mTORC1_active mTORC1 (active) Leu_tRNA_Leu Leu-tRNA-Leu LRS->Leu_tRNA_Leu Aminoacylation RagD_GTP RagD-GTP LRS->RagD_GTP GAP activity tRNA_Leu tRNA-Leu tRNA_Leu->Leu_tRNA_Leu Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis RagD_GDP RagD-GDP mTORC1_inactive mTORC1 (inactive) RagD_GDP->mTORC1_inactive RagD_GTP->RagD_GDP mTORC1_inactive->mTORC1_active Leucine Signal S6K S6K mTORC1_active->S6K pS6K p-S6K S6K->pS6K pS6K->Protein_Synthesis Cell_Growth Cell Growth pS6K->Cell_Growth Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Inhibitory Assays cluster_analysis Data Analysis Cells Culture Cells Treatment Treat with LRS Inhibitor (e.g., this compound, BC-LI-0186) Cells->Treatment Aminoacylation Aminoacylation Assay (Validate catalytic inhibition) Treatment->Aminoacylation WesternBlot Western Blot (p-S6K) (Validate mTORC1 signaling inhibition) Treatment->WesternBlot CoIP Co-Immunoprecipitation (Validate LRS-RagD interaction) Treatment->CoIP IC50_calc IC50 Calculation Aminoacylation->IC50_calc Quantification Band Quantification WesternBlot->Quantification Interaction_analysis Interaction Analysis CoIP->Interaction_analysis

References

A Comparative Guide to Leucyl-tRNA Synthetase (LRS) Inhibitors: Leu-AMS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leucyl-tRNA Synthetase (LRS) inhibitors, with a focus on Leu-AMS and its key alternatives. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to Leucyl-tRNA Synthetase (LRS)

Leucyl-tRNA synthetase (LRS) is a ubiquitously expressed enzyme with a dual role in cellular function. Canonically, it is responsible for the ATP-dependent ligation of leucine (B10760876) to its cognate tRNA (tRNALeu), a critical step in protein synthesis. More recently, a non-canonical function of LRS has been identified, where it acts as a direct sensor of intracellular leucine levels, leading to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The multifaceted roles of LRS make it an attractive therapeutic target for various diseases, including cancer and infectious diseases.

Overview of LRS Inhibitors

This guide focuses on a comparative analysis of four key LRS inhibitors:

  • This compound (Leucyl-adenylate sulfamate): A leucine analogue that acts as a potent inhibitor of the catalytic (aminoacylation) activity of LRS.

  • BC-LI-0186: A selective inhibitor of the non-canonical function of LRS, specifically targeting the interaction between LRS and RagD GTPase, a key step in mTORC1 activation.

  • GSK2251052: A novel benzoxaborole LRS inhibitor developed for the treatment of multidrug-resistant Gram-negative bacterial infections.

  • Tavaborole (AN2690): An FDA-approved oxaborole antifungal agent that inhibits fungal LRS, used for the topical treatment of onychomycosis.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the discussed LRS inhibitors.

InhibitorTargetMechanism of ActionIC50KdReference
This compound LRS Catalytic SiteInhibits the aminoacylation activity of LRS.[1]22.34 nM-[1]
BC-LI-0186 LRS-RagD InteractionInhibits the interaction between LRS and RagD, blocking mTORC1 signaling.[2][3][4]46.11 nM42.1 nM[2][3]
GSK2251052 Bacterial LRS Editing DomainInhibits the editing domain of bacterial LeuRS.[5]MIC50/MIC90: 2 and 4 µg/ml against 916 anaerobic isolates.[6]-[5][6]
Tavaborole (AN2690) Fungal LRS Editing SiteTraps tRNALeu in the editing site of the fungal enzyme, blocking protein synthesis.[7]MIC range: 1.0–8.0 μg/mL against T. rubrum and 4.0-8.0 μg/mL against T. mentagrophytes.-

Table 1: Comparative Inhibitory Activity of LRS Inhibitors.

InhibitorCell LineParameterValueReference
BC-LI-0186 A549 (NSCLC)IC50 (Cytotoxicity)98 nM[2][3]
H460 (NSCLC)IC50 (Cytotoxicity)206 nM[2][3]
H2228 (NSCLC)IC50 (Cytotoxicity)55 nM[2][3]
H1703 (NSCLC)IC50 (Cytotoxicity)78 nM[2][3]
HCT116 (mTOR WT)GI5039.49 nM[2][3]
HCT116 (mTOR S2035I)GI5042.03 nM[2][3]

Table 2: Cytotoxic Activity of BC-LI-0186 in Various Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

LRS and the mTORC1 Signaling Pathway

Leucyl-tRNA synthetase plays a pivotal role in the activation of the mTORC1 pathway in response to leucine availability. The diagram below illustrates this signaling cascade and the points of inhibition by different LRS inhibitors.

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_downstream Downstream Effects Leucine_ext Leucine Leucine_int Intracellular Leucine Leucine_ext->Leucine_int transport LRS LRS Leucine_int->LRS binds Rag_GTPases Rag GTPases (RagA/B-GTP, RagC/D-GDP) LRS->Rag_GTPases activates (GAP for RagD) Ragulator Ragulator Rag_GTPases->Ragulator translocates to mTORC1_inactive Inactive mTORC1 Rheb_GTP Rheb-GTP mTORC1_inactive->Rheb_GTP activated by Ragulator->mTORC1_inactive recruits mTORC1_active Active mTORC1 Rheb_GTP->mTORC1_active S6K1 S6K1 mTORC1_active->S6K1 phosphorylates FourE_BP1 4E-BP1 mTORC1_active->FourE_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourE_BP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to Leu_AMS This compound Leu_AMS->LRS inhibits catalytic activity BC_LI_0186 BC-LI-0186 BC_LI_0186->LRS inhibits RagD interaction GSK2251052_Tavaborole GSK2251052 Tavaborole GSK2251052_Tavaborole->LRS inhibits editing site

Caption: LRS-mediated mTORC1 signaling pathway and points of inhibition.

Experimental Workflow for LRS Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the identification and characterization of LRS inhibitors.

LRS_Inhibitor_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Enzymatic Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Selectivity Selectivity Assays (vs. other aaRSs) IC50->Selectivity MoA Mechanism of Action Studies (e.g., Kinetics, Binding Assays) Selectivity->MoA Cell_Viability Cell Viability/Cytotoxicity Assays MoA->Cell_Viability Target_Engagement Target Engagement Assays (e.g., Western Blot for p-S6K) MoA->Target_Engagement PK_PD Pharmacokinetics/ Pharmacodynamics Target_Engagement->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

References

A Comparative Guide to mTORC1 Pathway Inhibition: Leu-AMS vs. Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a pivotal regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1][2] This guide provides a detailed comparison of two distinct inhibitory mechanisms targeting the mTORC1 pathway: the allosteric inhibition by rapamycin and the upstream interference of leucine (B10760876) sensing by leucyl-sulfamoyl-adenylate (Leu-AMS) and its analogs.

Dueling Mechanisms of mTORC1 Inhibition

Rapamycin and this compound represent two fundamentally different strategies for suppressing mTORC1 activity. Rapamycin acts as an allosteric inhibitor directly at the mTORC1 complex, while this compound functions upstream by targeting the amino acid sensing machinery that is essential for mTORC1 activation.

Rapamycin: The Allosteric Inhibitor

Rapamycin is a well-established mTORC1 inhibitor that functions by first forming a complex with the intracellular protein FKBP12.[2][3] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, which sterically hinders the access of mTORC1 substrates to the kinase active site, thereby inhibiting its activity.[2] While potent, rapamycin's inhibition can be incomplete, and prolonged treatment can lead to feedback loop activation and potential resistance.[1]

This compound and LARS1 Inhibition: Targeting the Leucine Sensor

Leucine is a critical activator of the mTORC1 pathway.[4] This sensing is mediated by Leucyl-tRNA synthetase (LARS1), which, in addition to its canonical role in protein synthesis, acts as a direct sensor of intracellular leucine levels.[5] Upon binding leucine, LARS1 interacts with RagD, a component of the Rag GTPase heterodimer, functioning as a GTPase-activating protein (GAP) to facilitate mTORC1's translocation to the lysosome and subsequent activation.[5][6]

This compound, as a stable analog of the leucyl-adenylate reaction intermediate, interferes with this leucine-sensing function of LARS1. A more extensively characterized compound with a similar mechanism is BC-LI-0186, which specifically binds to the RagD-interacting site on LARS1, thereby blocking the leucine signal to mTORC1 without affecting the enzymatic activity of LARS1.[6][7] This targeted approach decouples the leucine-sensing function of LARS1 from its role in translation.[6]

Visualizing the Inhibition: mTORC1 Signaling Pathway

The following diagram illustrates the mTORC1 signaling cascade and highlights the distinct points of intervention for rapamycin and LARS1 inhibitors like this compound and BC-LI-0186.

mTORC1_Pathway cluster_upstream Upstream Signals cluster_leucine_sensing Leucine Sensing cluster_lysosome Lysosome cluster_downstream Downstream Effectors Growth Factors Growth Factors Rheb Rheb Growth Factors->Rheb Amino Acids (Leucine) Amino Acids (Leucine) LARS1 LARS1 Amino Acids (Leucine)->LARS1 binds RagD RagD LARS1->RagD activates mTORC1 mTORC1 (mTOR, Raptor, mLST8) RagD->mTORC1 recruits to lysosome Leu_AMS This compound / BC-LI-0186 Leu_AMS->LARS1 inhibits interaction S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Rheb->mTORC1 activates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 allosterically inhibits

References

Validating the Specificity of Leu-AMS for Leucyl-tRNA Synthetase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS), against other alternatives. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to objectively assess its specificity and performance.

Introduction to this compound and Leucyl-tRNA Synthetase

Leucyl-tRNA synthetase (LRS) is a crucial enzyme responsible for the accurate attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNALeu). This process, known as aminoacylation, is a fundamental step in protein synthesis. The fidelity of this reaction is paramount, as errors can lead to the production of non-functional or toxic proteins. LRS also plays a role in cellular signaling pathways, such as the mTORC1 pathway, which regulates cell growth and proliferation.

This compound is a non-hydrolyzable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction. By mimicking this intermediate, this compound binds tightly to the catalytic site of LRS, effectively inhibiting its function. Validating the specificity of this compound is critical to ensure that its effects are directly attributable to the inhibition of LRS and not due to off-target interactions with other cellular components, particularly other aminoacyl-tRNA synthetases (aaRSs).

Comparative Performance of LRS Inhibitors

The following table summarizes the quantitative data on the performance of this compound and a common class of alternative LRS inhibitors, the benzoxaboroles.

InhibitorTarget SiteMechanism of ActionOrganismIC50Reference
This compound Catalytic SiteCompetitive inhibitor, mimics leucyl-adenylate intermediateNot Specified22.34 nM [1]
AN2690 (Tavaborole) Editing SiteTraps tRNALeu in the editing site, forming a stable adductSaccharomyces cerevisiaeNot specified as direct IC50, but potent inhibitor[2]
AN6426 Editing SiteTraps tRNALeu in the editing sitePlasmodium falciparum310 nM N/A

Note: IC50 values can vary depending on the experimental conditions and the organism from which the enzyme is derived.

Experimental Protocols

Leucyl-tRNA Synthetase Inhibition Assay (Aminoacylation Assay)

This protocol describes a filter-binding assay using a radiolabeled amino acid to determine the inhibitory activity of this compound on LRS.

Materials:

  • Purified Leucyl-tRNA Synthetase (LRS)

  • This compound

  • [14C]-Leucine

  • Total tRNA or purified tRNALeu

  • ATP (Adenosine triphosphate)

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA

  • Enzyme Dilution Buffer: 10 mM Tris-HCl (pH 7.2), 50% (v/v) Glycerol, 10 mM MgCl₂, 10 mM KCl, 30 mM 2-mercaptoethanol

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • 5% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Ethanol (95%)

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a stock solution of LRS in ice-cold Enzyme Dilution Buffer. The final concentration in the assay will typically be in the nanomolar range (e.g., 10-40 nM).

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: Prepare the reaction mixture in the Reaction Buffer. For a 50 µL final reaction volume, the final concentrations of the components should be:

    • 100 mM Tris-HCl (pH 7.6)

    • 50 mM KCl

    • 5 mM MgCl₂

    • 0.5 mM EDTA

    • 2.5 mM ATP

    • 8 units of tRNA

    • 6.67 µM [14C]-Leucine

  • Assay Execution: a. To a series of microcentrifuge tubes, add the desired concentration of this compound. Include a control with no inhibitor. b. Add the reaction mixture to each tube. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the diluted LRS enzyme to each tube. e. Incubate the reaction at 37°C for 10 minutes.

  • Quenching and Filtration: a. Stop the reaction by adding an equal volume of ice-cold 10% TCA. b. Incubate on ice for 10 minutes to precipitate the tRNA. c. Collect the precipitate by vacuum filtration onto glass fiber filters. d. Wash the filters three times with ice-cold 5% TCA and once with 95% ethanol.

  • Quantification: a. Dry the filters under a heat lamp. b. Place each filter in a scintillation vial. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of LRS activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration. b. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LRS activity, by fitting the data to a dose-response curve.

Specificity of this compound

The specificity of this compound for LRS is inferred from its mechanism of action. As a stable analog of the leucyl-adenylate intermediate, it is designed to bind specifically to the catalytic site of LRS, which has a unique architecture to accommodate leucine and ATP. It is highly unlikely that synthetases for other amino acids, which are structured to recognize their own cognate amino acids, would bind effectively to a leucine analog. However, to definitively confirm its specificity, this compound should be tested against a panel of other aminoacyl-tRNA synthetases using a similar inhibition assay.

Visualizing Mechanisms and Workflows

Signaling Pathway of LRS Inhibition

LRS_Inhibition Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS ATP ATP ATP->LRS Leu_AMP Leucyl-AMP Intermediate LRS->Leu_AMP Forms Leu_tRNA_Leu Leucyl-tRNA-Leu LRS->Leu_tRNA_Leu Charges Leu_AMP->LRS tRNA_Leu tRNALeu tRNA_Leu->LRS Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Leu_AMS This compound Leu_AMS->LRS Inhibits

Caption: Inhibition of LRS by this compound, which mimics the leucyl-AMP intermediate.

Experimental Workflow for LRS Inhibition Assay

LRS_Assay_Workflow Start Start: Prepare Reagents Mix Prepare Reaction Mix (Buffer, ATP, [14C]-Leu, tRNA) Start->Mix Incubate_Inhibitor Add this compound & Pre-incubate Mix->Incubate_Inhibitor Start_Reaction Initiate with LRS Enzyme Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Quench with Cold TCA Incubate_Reaction->Stop_Reaction Filter Filter & Wash Precipitate Stop_Reaction->Filter Count Scintillation Counting Filter->Count Analyze Analyze Data & Determine IC50 Count->Analyze End End Analyze->End

Caption: Step-by-step workflow for the LRS aminoacylation inhibition assay.

Logical Relationship of this compound Specificity

Leu_AMS_Specificity cluster_0 Basis of Specificity Mechanism This compound is a stable analog of the Leucyl-AMP intermediate LRS_Site LRS catalytic site is specifically shaped for Leucine Mechanism->LRS_Site Specificity High Specificity of this compound for LRS LRS_Site->Specificity Other_aaRS Other aaRSs have catalytic sites specific for their cognate amino acids Other_aaRS->Specificity Exclusion of non-cognate analogs

Caption: The structural mimicry of this compound to the LRS reaction intermediate is the basis for its high specificity.

References

A Comparative Analysis of the Antibacterial Spectrum of Leu-AMS, a Leucyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial spectrum of Leucyl-adenylate sulfamate (B1201201) (Leu-AMS), a potent inhibitor of leucyl-tRNA synthetase (LeuRS). Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in the public domain, this guide will utilize the comprehensive antibacterial spectrum data of AN3365, a structurally and mechanistically similar LeuRS inhibitor, as a representative proxy. This comparison will be made against two widely used antibiotics, Ampicillin and Ciprofloxacin, to provide a clear benchmark of its potential efficacy.

This compound and its analogues function by inhibiting leucyl-tRNA synthetase, an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) during protein synthesis.[1][2][3] Inhibition of this enzyme leads to a cessation of protein production, ultimately resulting in the inhibition of bacterial growth.[2][3] This mechanism of action makes LeuRS an attractive target for the development of novel antimicrobial agents.[3]

Comparative Antibacterial Spectrum

The following table summarizes the in vitro activity of the LeuRS inhibitor AN3365, Ampicillin, and Ciprofloxacin against a range of common Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial SpeciesGram StainLeuRS Inhibitor (AN3365) MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive40.6 - 112.5 (MRSA)
Enterococcus faecalisGram-positive8--
Enterococcus faeciumGram-positive≥128--
Escherichia coliGram-negative0.5 - 140.016 - >8
Klebsiella pneumoniaeGram-negative1 - 2-8
Pseudomonas aeruginosaGram-negative2 - 8-16
Acinetobacter baumanniiGram-negative2 - 16--
Stenotrophomonas maltophiliaGram-negative2 - 4--
Proteus mirabilisGram-negative1--

Data derived from multiple sources.[4][5][6][7][8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method used to quantify the in vitro susceptibility of a bacterium to an antimicrobial agent. The most common method, and the one referenced in the data above, is the broth microdilution method, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][13]

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (e.g., this compound, AN3365, Ampicillin, Ciprofloxacin) is prepared in CAMHB within a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the agent across the wells.[14]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing only broth) are also included.[8][14]

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[9][12]

Visualizing the Process and Mechanism

To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture Bacterial_Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Bacterial_Culture->Bacterial_Inoculum Antimicrobial_Agent Antimicrobial Agent Serial_Dilutions Serial Dilutions in Microtiter Plate Antimicrobial_Agent->Serial_Dilutions Inoculation Inoculation of Microtiter Plate Bacterial_Inoculum->Inoculation Serial_Dilutions->Inoculation Incubation Incubation (16-20h at 35°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action cluster_protein_synthesis Bacterial Protein Synthesis Leucine Leucine (Amino Acid) LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu Leucine-specific tRNA tRNA_Leu->LeuRS Leucyl_tRNA Leucyl-tRNA (Charged tRNA) LeuRS->Leucyl_tRNA Attachment Ribosome Ribosome Leucyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Leu_AMS This compound Leu_AMS->LeuRS Inhibition

Caption: Mechanism of action of this compound as a LeuRS inhibitor.

References

A Comparative Guide: Leu-AMS Versus Genetic Knockdown for LRS Inhibition in mTORC1 Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Leucyl-tRNA Synthetase (LRS) in cellular signaling, choosing the right inhibitory tool is critical. This guide provides an objective comparison between the small molecule inhibitor Leu-AMS and genetic knockdown of LRS, supported by experimental data and detailed protocols.

Mechanism of Action

This compound is a non-hydrolyzable analog of the leucyl-adenylate intermediate formed during the tRNA charging reaction.[5] It acts as a competitive inhibitor by binding to the catalytic site of LRS, thereby preventing the synthesis of leucyl-tRNALeu.[5] More importantly for mTORC1 signaling, this occupation of the active site mimics a leucine-replete state, which can be used to study the downstream signaling events. However, prolonged exposure or high concentrations will ultimately inhibit protein synthesis.

Genetic knockdown of LRS , typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), leads to the degradation of LRS mRNA.[4] This results in a significant reduction in the total cellular LRS protein levels. By diminishing the amount of LRS protein, its capacity to sense leucine (B10760876) and subsequently activate the mTORC1 pathway is impaired.[4] This approach offers high specificity for LRS but can be transient and may have off-target effects depending on the siRNA sequence.

Quantitative Comparison of Effects on mTORC1 Signaling

The primary method for assessing mTORC1 activity is to measure the phosphorylation status of its downstream effectors, such as p70 S6 Kinase (S6K) at Threonine 389 (p-S6K Thr389) and 4E-BP1. While no single study directly compares the quantitative effects of this compound and LRS knockdown under identical conditions, data from separate studies can be informative.

Table 1: Effect of LRS Inhibition on S6K Phosphorylation

Inhibition MethodCell LineTreatment ConditionsChange in p-S6K (Thr389) LevelsReference
LRS siRNA Knockdown HEK293TTransfection with LRS siRNA for 48h, followed by amino acid starvation and restimulation.Significant inhibition of amino acid-induced S6K phosphorylation.[4]
This compound HEK293TLeucine starvation followed by stimulation in the presence of this compound.Decreased mTORC1 stimulation in response to leucine.[6]

Note: The quantitative data presented are from different studies and should be interpreted as indicative of the inhibitory potential of each method rather than a direct comparison.

Experimental Protocols

Protocol 1: LRS Knockdown using siRNA and Western Blot Analysis of p-S6K

This protocol describes the transfection of HEK293T cells with siRNA targeting LRS, followed by amino acid starvation and restimulation to assess the impact on mTORC1 signaling via Western blot.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting LRS (and non-targeting control siRNA)

  • Lipofectamine RNAiMAX transfection reagent

  • Phosphate-Buffered Saline (PBS)

  • Amino acid-free DMEM

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LRS, anti-p-S6K (Thr389), anti-total S6K, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 105 HEK293T cells per well in a 6-well plate with 2 ml of antibiotic-free DMEM with 10% FBS.

  • siRNA Transfection:

    • For each well, dilute 20-80 pmol of siRNA into 100 µl of Opti-MEM.

    • In a separate tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 15-45 minutes at room temperature to form complexes.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate for 48-72 hours at 37°C.

  • Amino Acid Starvation and Restimulation:

    • After the incubation period, wash the cells once with PBS.

    • Starve the cells in amino acid-free DMEM for 1 hour.

    • Restimulate the cells with complete DMEM for 15-20 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in 100 µl of lysis buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

    • Quantify band intensities using densitometry software.

Protocol 2: this compound Treatment and Analysis of mTORC1 Signaling

This protocol outlines the treatment of cells with this compound to inhibit LRS and assess the effect on leucine-stimulated mTORC1 signaling.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Leucine-free DMEM

  • This compound

  • L-Leucine solution

  • Western blotting reagents (as in Protocol 1)

Procedure:

  • Cell Culture: Culture HEK293T cells to 70-80% confluency.

  • Leucine Starvation: Wash cells once with PBS and incubate in leucine-free DMEM for 1-2 hours.

  • This compound Treatment and Leucine Stimulation:

    • Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) for 30 minutes.

    • Stimulate the cells by adding L-Leucine to a final concentration of 50 µM for 15-20 minutes.

  • Cell Lysis and Western Blotting: Follow steps 4 and 5 from Protocol 1 to analyze the phosphorylation of S6K.

Visualizing the Mechanisms

LRS-mTORC1 Signaling Pathway

The following diagram illustrates the central role of LRS in sensing leucine and activating the mTORC1 pathway, leading to the phosphorylation of downstream targets like S6K.

LRS_mTORC1_Pathway cluster_lysosome On Lysosomal Surface Leucine Leucine LRS LRS Leucine->LRS activates RagD_GTP RagD-GTP LRS->RagD_GTP GAP activity RagD_GDP RagD-GDP RagD_GTP->RagD_GDP RagB_GDP RagB-GDP RagB_GTP RagB-GTP RagB_GDP->RagB_GTP mTORC1 mTORC1 RagB_GTP->mTORC1 recruits Ragulator Ragulator Ragulator->RagB_GDP GEF activity Lysosome Lysosome S6K S6K mTORC1->S6K phosphorylates pS6K p-S6K S6K->pS6K

Caption: LRS-mediated mTORC1 signaling pathway.

Experimental Workflow for Comparing LRS Inhibition Methods

This diagram outlines a typical workflow for comparing the effects of this compound and LRS siRNA on mTORC1 signaling.

Experimental_Workflow cluster_treatments Treatment Groups start Start: Culture HEK293T cells siRNA Transfect with LRS siRNA (48-72h) start->siRNA LeuAMS Pre-treat with this compound (30 min) start->LeuAMS Control Control (e.g., non-targeting siRNA) start->Control starvation Amino Acid / Leucine Starvation (1-2h) siRNA->starvation LeuAMS->starvation Control->starvation stimulation Leucine Restimulation (15-20 min) starvation->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis western Western Blot for p-S6K, LRS, etc. lysis->western analysis Densitometry & Data Analysis western->analysis end Conclusion analysis->end

Caption: Workflow for LRS inhibition analysis.

Conclusion

Both this compound and genetic knockdown are effective tools for studying the role of LRS in mTORC1 signaling.

  • This compound offers a rapid and dose-dependent method for inhibiting LRS function, making it suitable for acute studies and dissecting the immediate signaling events following leucine sensing. However, its potential off-target effects and impact on overall protein synthesis with prolonged use should be considered.

  • Genetic knockdown provides a highly specific and potent method for reducing LRS levels, making it ideal for studying the long-term consequences of LRS depletion on cellular processes. The transient nature of siRNA-mediated knockdown and the time required for protein depletion are key experimental considerations.

The choice between these two methods will depend on the specific research question, the desired timeline of inhibition, and the experimental system. For a comprehensive understanding, employing both approaches can provide complementary and corroborating evidence for the role of LRS in mTORC1 signaling and other cellular functions.

References

Safety Operating Guide

Proper Disposal of Leu-AMS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Potent Leucyl-tRNA Synthetase Inhibitor

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Leu-AMS (Leucyl-adenylate sulfamate), a potent inhibitor of leucyl-tRNA synthetase known for its cytotoxic effects on both cancerous and normal cells, as well as its antibacterial properties.[1][2][3][4][5] Adherence to these procedures is critical to mitigate risks associated with this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Handling Precautions:

  • Avoid generating dust if handling the solid form.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

This compound Properties and Safety Data

The following table summarizes key quantitative and safety information for this compound.

PropertyValue
CAS Number 288591-93-5
Molecular Formula C₁₆H₂₅N₇O₇S
Molecular Weight 459.48 g/mol
IC₅₀ (LRS) 22.34 nM
Solubility in DMSO ≥ 49.17 mg/mL (107.01 mM)
Storage (Solid) -20°C for 3 years
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month

Data sourced from MedChemExpress Product Data Sheet.[5]

Step-by-Step Disposal Procedures

Due to its cytotoxic nature, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Disposal of Solid this compound Waste
  • Collection: Carefully place all unused or expired solid this compound, along with any contaminated items (e.g., weigh boats, pipette tips, gloves), into a designated hazardous waste container.

  • Labeling: The container must be clearly and securely labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "Leucyl-adenylate sulfamate"), the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area that is away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.

Disposal of this compound Solutions

The disposal method for this compound solutions is primarily determined by the solvent used.

  • Aqueous Solutions:

    • Collection: Collect all aqueous solutions containing this compound in a sealed, leak-proof hazardous waste container.

    • Labeling: Label the container with "Hazardous Waste," the chemical name ("Aqueous solution of this compound"), the solvent (water), the approximate concentration, and any other components.

    • Disposal: Dispose of the liquid waste through your institution's chemical waste program.

  • Organic Solvent Solutions (e.g., DMSO):

    • Segregation: Solutions of this compound in flammable or halogenated organic solvents must be collected in separate, appropriate solvent waste containers. Do not mix incompatible solvent waste streams.

    • Collection and Labeling: Collect the waste in a sealed, leak-proof container compatible with the organic solvent. The label must include "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used (e.g., DMSO), the approximate concentration, and any other components.

    • Disposal: Arrange for disposal through your institution's hazardous waste program.

Decontamination of Glassware
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by ethanol (B145695) or acetone). Collect this initial rinse as hazardous chemical waste.

  • Secondary Wash: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water. This final rinse water can typically be disposed of down the drain, but it is best practice to confirm this with your institution's EHS guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

LeuAMS_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid solution_waste Solution Waste waste_type->solution_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid solvent_type Identify Solvent solution_waste->solvent_type aqueous Aqueous Solution solvent_type->aqueous Aqueous organic Organic Solvent (e.g., DMSO) solvent_type->organic Organic collect_aqueous Collect in Labeled Hazardous Aqueous Waste Container aqueous->collect_aqueous collect_organic Collect in Labeled Hazardous Solvent Waste Container organic->collect_organic storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_aqueous->storage collect_organic->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize consulting your institution's specific EHS guidelines, as they will supersede any general recommendations.

References

Personal protective equipment for handling Leu-AMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Leu-AMS, a potent leucyl-tRNA synthetase (LRS) inhibitor, stringent safety protocols are paramount due to its cytotoxic properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling of this compound in a laboratory setting. This compound has demonstrated cytotoxicity in both cancer and normal cells, necessitating careful handling to minimize exposure.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when working with this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact with the cytotoxic compound.
Eye Protection Safety goggles or a face shield.To protect against splashes of solutions containing this compound.
Body Protection A laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown is recommended.To protect skin and personal clothing from accidental spills.
Respiratory Protection Work in a well-ventilated area. For handling the powder form or when creating solutions, a certified chemical fume hood is mandatory.To avoid inhalation of the powdered compound, which can be harmful.

Operational Plan for Handling this compound

Adherence to a strict, step-by-step operational plan is crucial for minimizing risk.

1. Preparation:

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Prepare a dedicated and clearly labeled workspace within a chemical fume hood.

  • Have a chemical spill kit readily accessible.

2. Handling:

  • Weighing: If working with the solid form, weigh the compound within the chemical fume hood to prevent inhalation of dust particles.

  • Dissolving: When preparing solutions, slowly add the solvent to the solid this compound to avoid splashing. As noted in product data sheets, this compound can be dissolved in DMSO.[3]

3. Storage:

  • Store this compound powder at -20°C for long-term stability (up to 3 years).[3]

  • For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

  • Keep the container tightly sealed in a dry place.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Dispose of all solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate cleaning agent after use.

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Leu_AMS_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh this compound Powder prep_workspace->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment disp_solid Dispose of Solid Waste handle_experiment->disp_solid Contaminated materials disp_liquid Dispose of Liquid Waste handle_experiment->disp_liquid Used solutions disp_decon Decontaminate Workspace disp_solid->disp_decon disp_liquid->disp_decon

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.